Product packaging for hexanitratocerate(IV)(Cat. No.:)

hexanitratocerate(IV)

Cat. No.: B1254184
M. Wt: 518.19 g/mol
InChI Key: OSUPRVCFDQWKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Cerium(IV) Reagent Development

The journey of cerium in chemistry began with its discovery in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger. A pivotal moment in the development of cerium reagents was the separation of cerium(III) oxide by Carl Gustaf Mosander in 1839. Early research focused on understanding the dual oxidation states of cerium (+3 and +4), a unique characteristic among the lanthanides. wikipedia.org

The first significant cerium(IV) reagent to be widely used was cerium(IV) sulfate (B86663), Ce(SO₄)₂. Its synthesis from cerium(IV) oxide and sulfuric acid marked a key advancement. By the early 20th century, particularly through the work of Smith and Getz in 1928, cerium(IV) sulfate was established as a valuable reagent in redox titrations, a practice that came to be known as cerimetry. mgesjournals.com The use of cerium as an oxidant in volumetric analysis dates back to titrations first performed by Lange in 1861. soton.ac.uk

While cerium(IV) sulfate was important, the development of ammonium (B1175870) hexanitratocerate(IV), commonly known as ceric ammonium nitrate (B79036) (CAN), significantly broadened the scope of cerium(IV) chemistry. lehigh.edu CAN proved to be a more versatile and powerful oxidizing agent in many contexts, particularly in organic synthesis, due to the influence of the nitrate ligands compared to sulfate ligands. This has led to its extensive use for a wide range of chemical transformations. lehigh.edu

Academic Significance and Research Niche of Hexanitratocerate(IV)

The academic significance of the hexanitratocerate(IV) anion lies primarily in its role as a potent and selective one-electron oxidizing agent. wikipedia.orgresearchgate.net With a redox potential (E°) of approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), it is one of the strongest yet shelf-stable oxidants available to chemists, even surpassing the oxidizing power of chlorine (E° ≈ 1.36 V). wikipedia.org This high oxidative strength allows it to participate in reactions where other common oxidants fail.

The research niche for hexanitratocerate(IV) is centered on its application in organic synthesis. It is widely employed for a variety of transformations, including:

Oxidation of functional groups : It can oxidize alcohols, phenols, and aldehydes. researchgate.net

Carbon-Carbon bond formation : The chemistry of Ce(IV) oxidants is often dominated by radical and radical cation intermediates, which are useful for C-C bond-forming reactions. lehigh.edu

Deprotection : It is a standard reagent for cleaving certain protecting groups, such as para-methoxybenzyl (PMB) ethers from alcohols. wikipedia.org

Synthesis of Heterocycles : Catalytic amounts of CAN can be used to efficiently synthesize complex organic molecules like quinoxalines. wikipedia.org

Furthermore, its use in analytical chemistry as a primary standard in oxidimetry continues to be relevant. ignited.in The distinct color change from the orange-red Ce(IV) complex to the pale yellow Ce(III) ion upon reaction provides a clear visual endpoint in titrations. wikipedia.org

Overview of Key Research Areas Pertaining to Hexanitratocerate(IV)

Research involving the hexanitratocerate(IV) anion is diverse, spanning organic synthesis, analytical methods, and materials science.

Organic Synthesis: This is the most extensive area of research. Studies focus on developing new synthetic methodologies that leverage the oxidative power of CAN. This includes solvent-dependent chemoselective oxidations and the design of novel C-C bond-forming reactions. lehigh.edu For example, it is used in the dinitroxylation of alkenes and the oxidation of toluene (B28343) to benzaldehyde. researchgate.net It also serves as a catalyst for reactions like the three-component synthesis of tetrahydroquinolines. wikipedia.org

Analytical Chemistry: Hexanitratocerate(IV) is widely used as a titrimetric reagent for the quantitative analysis of a variety of compounds. Research in this area focuses on developing simple and convenient methods for the determination of pharmaceuticals, including antibiotics, diuretics, and anti-inflammatory drugs. zenodo.orgsemanticscholar.orgresearchgate.netresearchgate.netgrafiati.com These methods often rely on the oxidation of the drug by a known excess of the reagent, followed by back-titration of the unreacted oxidant. zenodo.org

Materials Science: The thermal decomposition of ammonium hexanitratocerate(IV) is a route to producing cerium(IV) oxide (ceria, CeO₂). grafiati.com Research in this field investigates the synthesis of nanocrystalline ceria with high surface area, which has applications in catalysis and other areas. grafiati.com

Coordination and Solution Chemistry: Ongoing research continues to explore the fundamental structure and behavior of the hexanitratocerate(IV) anion, particularly in solution. While often depicted as a simple monomeric anion, recent studies using advanced spectroscopic techniques suggest that in aqueous solutions, it can exist as an oxo-bridged dinuclear complex. researchgate.netresearchgate.net Understanding the true nature of the species in solution is crucial for elucidating reaction mechanisms. researchgate.net

Table 1: Key Research Applications of Hexanitratocerate(IV)

Research Area Specific Application Finding/Significance
Organic Synthesis Oxidation of Alcohols Efficiently converts alcohols to aldehydes or ketones. researchgate.net
Deprotection of Ethers Cleaves para-methoxybenzyl (PMB) ethers to reveal the free alcohol. wikipedia.org
Synthesis of Quinoxalines Catalyzes the three-component reaction to form heterocyclic quinoxaline (B1680401) structures. wikipedia.org
Analytical Chemistry Titrimetric Analysis Enables quantitative determination of various drugs like antibiotics and NSAIDs. zenodo.orgresearchgate.net
Materials Science Nanoceria Synthesis Serves as a precursor for the thermal genesis of cerium(IV) oxide catalysts. grafiati.com

| Coordination Chemistry | Solution Structure Studies | Investigations reveal the potential for oxo-bridged dinuclear species in solution, challenging the traditional monomeric view. researchgate.net |

Contextualization within Modern Coordination Chemistry Paradigms

The hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, is an exemplary compound within several paradigms of modern coordination chemistry.

High Coordination Numbers: Lanthanide ions are known for their ability to support high coordination numbers due to their large ionic radii and the predominantly electrostatic nature of their bonding. The [Ce(NO₃)₆]²⁻ anion is a classic example, exhibiting a coordination number of 12. wikipedia.org Each of the six nitrate ligands acts as a bidentate ligand, binding to the central cerium(IV) ion through two oxygen atoms. This results in a highly symmetric icosahedral geometry around the cerium core. wikipedia.org

Polydentate Ligand Chemistry: The structure highlights the importance of polydentate (specifically, bidentate) ligands in stabilizing high oxidation states. The chelation effect of the six nitrate groups contributes significantly to the stability of the Ce(IV) center. The vibrational spectra (Infrared and Raman) of ammonium hexanitratocerate(IV) have been analyzed to understand the nature of this nitrato coordination. publish.csiro.au

Solution Speciation and Polynuclear Complexes: Modern coordination chemistry increasingly focuses on the dynamic nature of complexes in solution. While crystallographic studies reveal a monomeric icosahedral structure in the solid state, research indicates a more complex situation in solution. Synchrotron X-ray and Raman spectroscopy studies have provided evidence that in aqueous nitric acid, the dominant species may be an oxo-bridged dinuclear complex, such as [(H₂O)ₓCeIV-O-CeIV(OH₂)ₓ]⁶⁺. researchgate.net This finding recasts the reagent from a one-electron oxidant to a potential two-electron transfer agent and challenges long-held assumptions about its reactive form, prompting re-evaluation of its reaction mechanisms. researchgate.netresearchgate.net This complexity is a hallmark of modern investigations into the solution behavior of metal ions. soton.ac.uk

Table 2: Structural and Coordination Properties of Hexanitratocerate(IV)

Property Description Reference
Formula [Ce(NO₃)₆]²⁻ nih.gov
Coordination Number 12 wikipedia.org
Geometry Icosahedral (CeO₁₂) core wikipedia.org
Ligand Type Bidentate nitrato (NO₃⁻) wikipedia.org
Symmetry (Anion) Tₕ
Crystal Structure (CAN) Monoclinic wikipedia.org

| Solution Structure | Evidence for oxo-bridged dinuclear complexes | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH6N6O18 B1254184 hexanitratocerate(IV)

Properties

Molecular Formula

CeH6N6O18

Molecular Weight

518.19 g/mol

IUPAC Name

cerium;nitric acid

InChI

InChI=1S/Ce.6HNO3/c;6*2-1(3)4/h;6*(H,2,3,4)

InChI Key

OSUPRVCFDQWKQN-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Hexanitratocerate Iv Species

Traditional Synthetic Approaches to Hexanitratocerate(IV) Complexes

Historically, the synthesis of ammonium (B1175870) hexanitratocerate(IV) has relied on straightforward, yet effective, chemical reactions involving the oxidation of cerium(III) to cerium(IV) in the presence of nitric acid and an ammonium salt.

One common method involves the dissolution of cerium(IV) oxide in hot, concentrated nitric acid to form the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. wikipedia.org The subsequent addition of ammonium nitrate (B79036) facilitates the crystallization of the orange-red ammonium hexanitratocerate(IV) salt. chemicalbook.com

Alternatively, cerous nitrate can be oxidized to ceric nitrate using electrolytic methods in a nitric acid medium. chemicalbook.com The addition of ammonium nitrate to the resulting ceric nitrate solution then yields the desired product upon crystallization. chemicalbook.com Another preparative route starts with cerium(II) oxide monohydrate (CeO·H₂O), which is dissolved in concentrated nitric acid, followed by treatment with ammonium nitrate. chemicalbook.com

A typical laboratory-scale preparation involves treating ceric ammonium nitrate with sulfuric acid and then carefully diluting the mixture with water in successive steps. pharmaguideline.com This process ensures the formation of a clear solution from which the product can be obtained. pharmaguideline.com

Modernized and Green Chemistry Routes for Hexanitratocerate(IV) Synthesis

In recent years, the focus has shifted towards developing more sustainable and environmentally friendly methods for chemical synthesis. For hexanitratocerate(IV), this has led to the exploration of electrochemical routes and other "green" approaches.

Electrochemical synthesis offers a cleaner alternative to traditional chemical oxidation. In this method, a Ce(III) salt, such as cerous nitrate, is electrolytically oxidized to Ce(IV) in a nitric acid solution. chemicalbook.com This process can be highly efficient and avoids the use of harsh chemical oxidizing agents. The regeneration of Ce(IV) from Ce(III) via electrolysis is a key feature in the development of cerium-based redox flow batteries. sciencemadness.orgresearchgate.net

The use of ionic liquids as a reaction medium for cerium(IV)-mediated reactions is another area of active research. researchgate.netresearchgate.net While not a direct synthesis of the solid complex, the in-situ generation and regeneration of the active Ce(IV) species in these novel solvent systems can offer advantages in terms of reaction control and product separation. researchgate.net

Crystallization Techniques for Hexanitratocerate(IV) Single Crystals

The growth of high-quality single crystals of hexanitratocerate(IV) is crucial for its use as a primary standard in analytical chemistry and for fundamental structural studies. researchgate.net Several crystallization techniques can be employed to achieve this.

Slow Evaporation: This is a widely used and straightforward method where a saturated solution of the compound is allowed to slowly evaporate. researchgate.net As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. For hexanitratocerate(IV), this typically involves preparing a saturated solution in dilute nitric acid. labster.com

Solvent Layering: This technique involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent (an anti-solvent) on top. unifr.chwpmucdn.com The slow diffusion of the anti-solvent into the good solvent reduces the solubility of the compound, inducing crystallization at the interface. unifr.ch

Cooling from a Hot Saturated Solution: In this method, a saturated solution is prepared at an elevated temperature. wpmucdn.com As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals. For hexanitratocerate(IV), this involves dissolving the salt in warm, dilute nitric acid and allowing it to cool. chemicalbook.com

Seeding: Introducing a small, high-quality crystal (a seed crystal) into a saturated solution can promote the growth of larger single crystals by providing a nucleation site. wpmucdn.com

The choice of solvent and the control of parameters such as temperature, evaporation rate, and the presence of impurities are critical for obtaining well-defined single crystals. researchgate.net

Purification Protocols and Quality Control in Hexanitratocerate(IV) Synthesis

Ensuring the purity of synthesized hexanitratocerate(IV) is paramount, especially for its application as a primary standard in titrimetry. researchgate.net

A common purification method involves recrystallization. chemicalbook.com Crude ceric ammonium nitrate can be dissolved in warm, dilute nitric acid, often with the addition of ammonium nitrate to suppress dissociation. chemicalbook.com The solution is then filtered and allowed to cool, causing the purified salt to crystallize. chemicalbook.com The collected crystals are then washed to remove any remaining nitric acid and dried. chemicalbook.com

Quality control of the final product typically involves titrimetric analysis to determine its purity. pharmaguideline.comresearchgate.net A standard procedure involves titrating a known amount of a primary standard reductant, such as arsenic trioxide or ferrous ammonium sulfate (B86663), with the prepared ceric ammonium nitrate solution using a suitable indicator like ferroin. pharmaguideline.comasianpubs.org The purity of the ceric ammonium nitrate is then calculated based on the stoichiometry of the redox reaction. pharmaguideline.com

Comparative Analysis of Different Synthetic Strategies for Hexanitratocerate(IV)

The various synthetic strategies for producing hexanitratocerate(IV) each have their own advantages and disadvantages.

Synthetic Strategy Advantages Disadvantages
Traditional Chemical Oxidation Simple, well-established procedures. chemicalbook.compharmaguideline.com High yields are often achievable.Use of concentrated acids and potentially hazardous oxidizing agents. chemicalbook.compharmaguideline.com May produce significant waste streams.
Electrochemical Synthesis "Greener" approach with fewer chemical reagents. chemicalbook.comresearchgate.net High purity can be achieved. chemicalbook.com Allows for the regeneration of the oxidant. researchgate.netRequires specialized electrochemical equipment. Energy intensive.
Microwave-Assisted Synthesis Rapid reaction times. researchgate.net Can lead to different product morphologies.Requires specific microwave reactors. researchgate.net

The choice of the most suitable synthetic strategy depends on the desired scale of production, the required purity of the final product, and considerations regarding cost, safety, and environmental impact. For large-scale industrial production, electrochemical methods are becoming increasingly attractive due to their potential for continuous operation and reduced waste generation. researchgate.net For laboratory-scale synthesis, traditional methods remain prevalent due to their simplicity and reliability.

Preparation of Hexanitratocerate(IV)-Derived Nanomaterials (e.g., Nanoceria)

Ammonium hexanitratocerate(IV) is a key precursor for the synthesis of cerium(IV) oxide nanoparticles, also known as nanoceria (CeO₂). nih.govresearchgate.net These nanomaterials have garnered significant interest due to their unique catalytic and biological properties.

One common method for preparing nanoceria from hexanitratocerate(IV) is through hydrolysis. nih.govresearchgate.netnih.gov This typically involves the thermal autoclaving of an aqueous solution of ammonium hexanitratocerate(IV). nih.govresearchgate.netmdpi.com The controlled hydrolysis of the cerium salt leads to the formation of cerium dioxide nanoparticles. nih.govresearchgate.net The size and properties of the resulting nanoceria can be influenced by reaction conditions such as temperature, pH, and the presence of stabilizing agents. nih.govresearchgate.net

For instance, hydrolysis of ammonium hexanitratocerate(IV) under thermal autoclaving conditions has been shown to produce small aggregates of ceria nanoparticles with diameters in the range of 8-20 nm, which are themselves composed of even smaller primary particles of 2-3 nm. nih.govresearchgate.netgrafiati.com Another approach involves the precipitation of ceria from a solution of ammonium hexanitratocerate(IV) using a base, such as aqueous ammonia. researchgate.net

The use of hexanitratocerate(IV) as a precursor offers a reliable route to produce nanocrystalline cerium oxide with controlled characteristics, which is essential for its various applications. mdpi.com

Structural Elucidation and Coordination Chemistry of Hexanitratocerate Iv

X-ray Diffraction Studies on Hexanitratocerate(IV) Crystal Structures

Single-crystal X-ray diffraction (XRD) has been the definitive method for determining the precise solid-state structure of hexanitratocerate(IV) salts. The most commonly studied salt, ammonium (B1175870) hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], often referred to as ceric ammonium nitrate (B79036) (CAN), provides a foundational model for understanding this coordination complex.

Crystallographic studies of (NH₄)₂[Ce(NO₃)₆] reveal a monoclinic crystal system with the space group P2₁/n. The structure consists of discrete ammonium (NH₄⁺) cations and hexanitratocerate(IV) ([Ce(NO₃)₆]²⁻) anions. osti.govsci-hub.se The determination of its crystal structure was crucial for a complete understanding of its chemical reactivity, particularly its mechanisms of oxidation. osti.gov

ParameterValue
Compound Ammonium Hexanitratocerate(IV)
Formula (NH₄)₂[Ce(NO₃)₆]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.061
b (Å) 6.842
c (Å) 8.183
**β (°) **91.34
Z 2
Calculated Density (g/cm³) 2.490

The X-ray structure of the [Ce(NO₃)₆]²⁻ anion shows that the central cerium(IV) ion is coordinated by twelve oxygen atoms. These twelve oxygen atoms are furnished by six bidentate nitrate ligands, where each nitrate group binds to the cerium center through two of its oxygen atoms. osti.govsci-hub.se This arrangement results in a highly symmetric icosahedral coordination geometry around the Ce(IV) ion. The Ce(IV) center possesses a noble gas electronic configuration (that of xenon), and this high coordination number is stabilized by the chelating nature of the nitrate ligands. osti.gov This specific coordination environment is critical for stabilizing the +4 oxidation state of cerium, contributing to the compound's high redox potential.

Bond/AngleAverage ValueStandard Deviation
Ce-O distance (Å) 2.508± 0.007
Coordinated N-O distance (Å) 1.282± 0.011
Non-coordinated N-O distance (Å) 1.235± 0.011
O-Ce-O angle (°) -0.2°
O-N-O angle (°) -0.6°

The crystal packing in salts of hexanitratocerate(IV) is dictated by electrostatic forces and a network of supramolecular interactions, primarily hydrogen bonds. nih.gov In the structure of ammonium hexanitratocerate(IV), the [Ce(NO₃)₆]²⁻ anions and the NH₄⁺ cations are arranged in a well-defined three-dimensional lattice. osti.gov The ammonium cations form hydrogen bonds with the oxygen atoms of the nitrate ligands of adjacent anions, creating a robust network that contributes to the stability of the crystal lattice. ias.ac.in These non-covalent interactions are crucial in directing the self-assembly of the ions into an ordered solid state. ias.ac.inamercrystalassn.org The study of these packing arrangements is a key aspect of crystal engineering, which seeks to understand and control the formation of new solid materials with desired properties. nih.gov

Neutron Diffraction Investigations of Hexanitratocerate(IV)

While X-ray diffraction is powerful for locating electron-dense atoms like cerium, neutron diffraction is particularly advantageous for precisely locating lighter atoms, especially hydrogen. This makes it a valuable tool for studying the details of hydrogen bonding in ammonium hexanitratocerate(IV) or in hydrated structures. Though less common than XRD, neutron powder diffraction has been employed to study related cerium compounds, such as CeNbO₄, to refine their structures. nist.gov For hexanitratocerate(IV) itself, neutron diffraction can provide more accurate positions for the hydrogen atoms in the ammonium cations, offering a more detailed picture of the hydrogen-bonding network that stabilizes the crystal structure. Modern refinement software facilitates the analysis of neutron diffraction data to better understand H-atom treatment and disorder in complex crystal structures. researchgate.net

Electron Diffraction and Microscopy Techniques for Hexanitratocerate(IV)

Electron diffraction (ED) is a technique used to study the crystal structure of materials, particularly at the nanoscale. mst.or.jpiitb.ac.in When a beam of electrons is directed at a crystalline sample, it diffracts into a pattern of spots or rings that provides information about the crystal lattice. mst.or.jp For single crystals, a pattern of regularly spaced spots is observed, while polycrystalline materials produce concentric rings. mst.or.jp This technique is often performed within a Transmission Electron Microscope (TEM). researchgate.net While extensive ED studies specifically on bulk hexanitratocerate(IV) crystals are not widely reported, the technique is highly applicable to nanocrystalline forms of cerium compounds. For instance, nanocrystalline cerium dioxide, which can be synthesized via the hydrolysis of ammonium hexanitratocerate(IV), has been characterized using techniques including X-ray diffraction and TEM, which often includes electron diffraction analysis to confirm the crystal structure of the nanoparticles. grafiati.com

Solution-Phase Structural Analysis of Hexanitratocerate(IV) Complexes

The structure of the hexanitratocerate(IV) complex in solution has been a subject of considerable debate and research, as it is directly relevant to its use in chemical reactions. osti.govresearchgate.net While it is often assumed that the monomeric [Ce(NO₃)₆]²⁻ anion, as found in the solid state, is the primary species in solution, evidence suggests a more complex reality. researchgate.net

Early studies in aqueous nitric acid suggested that the [Ce(NO₃)₆]²⁻ complex remains largely intact. ias.ac.in However, more recent investigations using techniques like synchrotron X-ray absorption fine structure (EXAFS) and Raman spectroscopy challenge this view. researchgate.net These studies suggest that in aqueous nitric acid, cerium(IV) may exist in equilibrium between monomeric species and oxo-bridged dinuclear complexes, such as [(H₂O)ₓCe-O-Ce(H₂O)ₓ]⁶⁺. researchgate.net The formation of such dimers would recast one equivalent of the cerium salt as a two-electron transfer reagent, significantly impacting the interpretation of its reaction mechanisms. researchgate.net In other acidic media, the coordination environment changes further. In sulfuric acid, for example, EXAFS and density functional theory (DFT) calculations indicate that Ce⁴⁺ is complexed by water and three bisulfate anions to form [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺, with no evidence of dimer formation. acs.orgnih.gov This highlights the strong influence of the solvent and counter-anions on the solution-phase structure of the cerium(IV) center.

Analysis of Cerium-Nitrate Bonding Characteristics in Hexanitratocerate(IV)

X-ray diffraction studies on ammonium hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], have provided precise measurements of the bond lengths within the anionic complex. osti.gov The average distance for the cerium-oxygen (Ce-O) bonds is approximately 2.508 ± 0.007 Å. osti.gov Within the coordinated nitrate ligands, there is a notable difference between the nitrogen-oxygen (N-O) bond lengths. The N-O bonds involving the oxygen atoms coordinated to the cerium are longer, with an average distance of 1.282 ± 0.011 Å, compared to the N-O bonds with the non-coordinated oxygen atom, which have an average length of 1.235 ± 0.011 Å. osti.gov This differentiation in bond lengths within the nitrate ligand upon coordination is a key feature of the cerium-nitrate bonding.

Table 1: Average Bond Distances in Ammonium Hexanitratocerate(IV)

Bond TypeAverage Bond Distance (Å)
Ce-O2.508 ± 0.007
N-O (coordinated)1.282 ± 0.011
N-O (non-coordinated)1.235 ± 0.011

Data sourced from single-crystal X-ray diffraction studies. osti.gov

Impact of Counter-ions on Hexanitratocerate(IV) Coordination and Structure

Ammonium hexanitratocerate(IV), a widely used cerium(IV) salt, crystallizes in a monoclinic system with the space group P2₁/n. In contrast, the potassium salt, K₂[Ce(NO₃)₆], has been reported to exist in two polymorphic forms, one of which possesses a hexagonal crystal structure. wikipedia.org This highlights that even with singly charged cations of similar size, different crystal packing arrangements can be adopted.

While detailed structural data for a wide range of hexanitratocerate(IV) salts is not extensively documented in readily available literature, studies on analogous compounds, such as rubidium hexanitratothorate, suggest that variations in the alkali metal cation can lead to distinct crystal structures. researchgate.net The interplay between the size of the alkali metal cation and the large, complex [Ce(NO₃)₆]²⁻ anion dictates the most energetically favorable packing in the crystal lattice. libretexts.orgmdpi.com

Table 2: Crystallographic Data for Selected Hexanitratocerate(IV) Salts

CompoundCrystal SystemSpace Group
(NH₄)₂[Ce(NO₃)₆]MonoclinicP2₁/n
K₂[Ce(NO₃)₆]Hexagonal (one form)Not specified in results

Data for the ammonium salt is from crystallographic studies. Information on the potassium salt indicates the existence of a hexagonal form. wikipedia.org

Spectroscopic Characterization Techniques for Hexanitratocerate Iv Systems

Vibrational Spectroscopy (IR and Raman) of Hexanitratocerate(IV)

Vibrational spectroscopy is a powerful tool for elucidating the structure of the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻. The coordination of the nitrate (B79036) ligands to the central cerium(IV) ion induces significant changes in their vibrational modes compared to the free nitrate ion.

Analysis of Nitrate Vibrational Modes in Hexanitratocerate(IV)

The free nitrate ion (NO₃⁻) possesses a high degree of symmetry (D₃h), which limits the number of infrared (IR) and Raman active vibrational modes. However, upon forming a complex with cerium(IV), the nitrate groups typically act as bidentate ligands, where two oxygen atoms from each nitrate coordinate to the cerium center. mdpi.comspectrabase.com This coordination lowers the symmetry of the nitrate ligand to C₂v, resulting in changes to the vibrational spectra: degenerate modes are split, and modes that were previously IR-inactive become active. rsc.orgacs.org

The analysis of IR and Raman spectra for compounds like ammonium (B1175870) hexanitratocerate(IV), (NH₄)₂[Ce(NO₃)₆], confirms the presence of coordinated nitrato groups. escholarship.org The appearance of multiple bands where fewer are expected for an ionic nitrate indicates the formation of nitrato-cerium complexes. mdpi.combeilstein-archives.org For instance, bands observed around 1506 cm⁻¹, 1295 cm⁻¹, 1030 cm⁻¹, and 741 cm⁻¹ are attributed to the coordinated nitrate ligand. spectrabase.com The polarization of the 1538 cm⁻¹ Raman band is considered a key indicator that the coordination between the nitrate and cerium(IV) ions is bidentate. mdpi.com

Table 1: Selected Vibrational Frequencies for Hexanitratocerate(IV) Complexes This table is interactive. Users can sort and filter the data.

Frequency (cm⁻¹) Assignment Spectroscopic Method Reference
~1538 Bidentate NO₃⁻ Coordination Raman mdpi.com
~1506 Coordinated NO₃⁻ Mode IR / Raman spectrabase.com
~1295 Coordinated NO₃⁻ Mode IR / Raman spectrabase.com
~1030 Coordinated NO₃⁻ Mode IR / Raman spectrabase.com
~741 Coordinated NO₃⁻ Mode IR / Raman spectrabase.com
~252 Ce-O-Ce Vibration (in dimeric species) Raman beilstein-archives.org
~239 Ce-O-Ce Vibration (in oxo-bridged dimer) Raman arabjchem.org

Note: Frequencies can vary depending on the specific salt and sample state (solid vs. solution).

Identification of Cerium-Oxygen Stretching Frequencies

The direct identification of cerium-oxygen (Ce-O) stretching frequencies is also a subject of vibrational analysis. In aqueous solutions, particularly under acidic conditions, cerium(IV) nitrate may form oxo-bridged dinuclear complexes, such as [(H₂O)ₓCeᴵⱽ-O-Ceᴵⱽ(OH₂)ₓ]⁶⁺. arabjchem.org Raman spectroscopy has been instrumental in identifying the vibrational modes of these species. An intense band observed around 239-252 cm⁻¹ in Raman spectra of cerium(IV) nitrate solutions is assigned to the Ce-O-Ce stretching vibration of such oxo-bridged dimers. beilstein-archives.orgarabjchem.org The presence of these low-frequency bands provides strong evidence for the existence of polynuclear cerium complexes in solution, challenging the traditional view of a simple monomeric [Ce(NO₃)₆]²⁻ ion under all conditions. escholarship.orgarabjchem.org

Electronic Absorption and UV-Vis Spectroscopy of Hexanitratocerate(IV)

The distinct orange-red color of hexanitratocerate(IV) salts is a direct consequence of its electronic structure, which is effectively probed by UV-Visible (UV-Vis) spectroscopy. The spectra are dominated by intense charge-transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT) Band Assignments in Hexanitratocerate(IV)

Cerium(IV) complexes are well-known for their intense colors, which arise from parity-allowed ligand-to-metal charge transfer (LMCT) transitions rather than the f-f transitions typical of many lanthanide ions. arabjchem.orgresearchgate.net In the hexanitratocerate(IV) anion, these transitions involve the transfer of an electron from a p-orbital of the oxygen atoms on the nitrate ligands to an empty 4f orbital on the cerium(IV) center. arabjchem.orgresearchgate.net

The electronic absorption spectra of Ce(IV) complexes typically show multiple intense bands in the UV and visible regions. acs.orgarabjchem.org For complexes with oxygen-donor ligands like nitrate, bands in the UV region (below 330 nm) can be generally assigned to O 2p → Ce 4f* LMCT transitions. arabjchem.org The specific energies of these LMCT bands are highly sensitive to the nature of the ligands and the coordination environment of the cerium ion. acs.org The intense absorption in the visible spectrum is responsible for the compound's characteristic color.

Table 2: Electronic Absorption Data for Cerium(IV) Complexes This table is interactive. Users can sort and filter the data.

Wavelength (λₘₐₓ) Transition Type System Context Reference
< 330 nm LMCT (O 2p → Ce 4f*) General for Ce(IV) with O/N donor ligands arabjchem.org
460 nm LMCT Ce(IV)-CPCHA complex in chloroform nih.gov
515 nm LMCT Ce(IV)-Azocalixarene complex mdpi.com
395 nm LMCT Ce(IV) complex with imidophosphorane ligands acs.org

Note: λₘₐₓ values are highly dependent on the specific ligand set and solvent.

Spectroscopic Probes for Cerium(IV) Oxidation State Stability

UV-Vis spectroscopy serves as a critical tool for monitoring the stability of the cerium(IV) oxidation state. Cerium(IV) is a potent one-electron oxidizing agent, and its reduction to cerium(III) is a common process. scirp.org This redox change is accompanied by a distinct color change, as the Ce(IV) solution fades from orange-red to the pale yellow or colorless state of Ce(III), which lacks the low-energy LMCT bands. nih.gov

The stability of Ce(IV) in various media can be kinetically studied by monitoring the decay of its characteristic absorbance over time. scirp.org For example, the reduction of Ce(IV) to Ce(III) in organic mixtures has been investigated by observing the decrease in absorbance, allowing for the determination of reaction rates and activation energies. scirp.org This makes UV-Vis spectroscopy an indispensable method for studying the reaction kinetics and applicability of hexanitratocerate(IV) as an oxidant in various chemical processes. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hexanitratocerate(IV) Research

The application of Nuclear Magnetic Resonance (NMR) spectroscopy in the direct study of the hexanitratocerate(IV) anion is significantly constrained by the electronic properties of the cerium(IV) center. Many formally Ce(IV) compounds, including its complexes, exhibit temperature-independent paramagnetism (TIP). escholarship.org This paramagnetism leads to significant broadening of NMR signals, often rendering them undetectable or difficult to interpret. mdpi.com For instance, ¹H-NMR spectra of Ce(IV) complexes are noted to be considerably broadened. mdpi.com Similarly, direct detection of the nitrogen in the nitrate ligands via ¹⁴N NMR is hampered by the large quadrupolar moment of the ¹⁴N nucleus and the paramagnetic effects, which lead to very broad resonance signals. nih.govnationalmaglab.org

Consequently, NMR spectroscopy is not typically used for the direct structural characterization of the stable hexanitratocerate(IV) complex itself. Instead, its primary role in hexanitratocerate(IV) research is to characterize the diamagnetic organic or inorganic products formed when ceric ammonium nitrate (CAN) is used as an oxidizing agent or catalyst. arabjchem.orgnih.gov Numerous studies employ ¹H and ¹³C NMR to identify and quantify the products of oxidation reactions involving alcohols, aldehydes, and other organic substrates, thereby elucidating reaction mechanisms and yields. mdpi.comarabjchem.orgnih.gov In this context, NMR serves as a powerful indirect tool to investigate the reactivity and synthetic utility of the hexanitratocerate(IV) ion.

Studies of Diamagnetic Counter-ions in Hexanitratocerate(IV) Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structure of the hexanitratocerate(IV) anion in solution, particularly in systems containing diamagnetic counter-ions like the ammonium ion (NH₄⁺). acs.orgoup.com Early studies focused on the ¹⁴N NMR spectra of ammonium hexanitratocerate(IV) dissolved in nitric acid. These experiments revealed a single, broad ¹⁴N resonance, which was unexpected. If the ammonium counter-ion and the nitrate ligands were exchanging nitrogen atoms, or if the complex were significantly dissociated, distinct signals or different spectral features would be anticipated.

The observation of a single resonance was attributed to the rapid relaxation of the ¹⁴N nuclei, caused by the paramagnetic Ce(IV) center, which broadens the individual signals to the point of coalescence. This finding suggests that in solution, the ammonium ion remains as a distinct counter-ion and does not directly enter the primary coordination sphere of the cerium atom. acs.org The structure of the hexanitratocerate anion is believed to consist of six bidentate nitrate groups coordinated to the central cerium atom. researchgate.net The primary interaction between the diamagnetic ammonium cation and the complex anion is electrostatic. Further studies using ¹H NMR have also been conducted. oup.com

Solvent-Hexanitratocerate(IV) Interactions by NMR

The interaction between the hexanitratocerate(IV) anion and solvent molecules is crucial for understanding its reactivity. NMR spectroscopy is a powerful tool for probing these solvent-solute interactions. researchgate.net Studies have shown that ammonium hexanitratocerate(IV) (also known as ceric ammonium nitrate or CAN) is soluble in certain ionic liquids, such as 1-alkyl-3-methylimidazolium triflates, which can serve as green solvents for oxidation and nitration reactions. researchgate.netkuleuven.be

NMR studies, including ¹³C NMR, have been used to monitor reactions in these media, such as the oxidation of benzyl (B1604629) alcohol. researchgate.net These investigations help to elucidate the reaction mechanisms and the role of the solvent. For instance, the solvent environment can influence the stability of the hexanitratocerate(IV) complex and the accessibility of the substrate to the cerium center. researchgate.net The choice of solvent is critical, as some polar solvents may not be suitable for the oxidation of non-polar substrates. kuleuven.be The use of ionic liquids can extend the range of substrates that can be oxidized by CAN. kuleuven.be

Solvent SystemNMR TechniqueResearch FocusFinding
Ionic Liquids (e.g., 1-ethyl-3-methylimidazolium (B1214524) triflate)¹³C NMR, in-situ FTIROxidation of benzyl alcohol to benzaldehydeCareful control of reaction conditions is needed to prevent side reactions like the formation of benzyl nitrate or benzoic acid. researchgate.net
Nitromethane, NitrobenzeneNot specifiedCompetitive acetylation reactionsUsed as solvents for reactions involving related metal complexes. researchgate.net
Deuterated ethanol (B145695) (CD₃CD₂OD)¹H NMRFormation of calix acs.orgresorcinarenesUsed to monitor the formation of reaction intermediates and products. kuleuven.be

X-ray Photoelectron Spectroscopy (XPS) for Hexanitratocerate(IV) Oxidation State Verification

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within a material. wikipedia.orgcnrs.fr The method involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. urv.catgumed.edu.pl The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net

For cerium compounds, XPS is a powerful tool to distinguish between the Ce(III) and Ce(IV) oxidation states. The core-level spectra of cerium, particularly the Ce 3d region, exhibit complex satellite features that are highly sensitive to the oxidation state. The Ce(IV) ion has a different electronic configuration compared to Ce(III), resulting in a shift in the binding energies of the core electrons and a distinct satellite structure. osti.gov

In the context of hexanitratocerate(IV), XPS can be used to unequivocally verify that the cerium is in the +4 oxidation state. This is crucial for quality control and for understanding the electronic structure of the complex, which dictates its oxidizing power. The analysis involves comparing the experimental spectrum with reference spectra of known Ce(III) and Ce(IV) compounds. The binding energies for Ce(IV) are typically higher than for Ce(III) due to reduced electrostatic screening of the core electrons. osti.gov A related technique, X-ray Absorption Near Edge Spectroscopy (XANES), can also confirm the absence of Ce(III) in a Ce(IV) sample by comparing the L₃-edge energies. osti.gov

XPS PeakSignificance for Hexanitratocerate(IV)Typical Observation
Ce 3dPrimary region for determining cerium oxidation state.Complex multiplet splitting and satellite structures characteristic of Ce(IV).
O 1sProvides information on the nitrate ligands.Can distinguish between coordinated and non-coordinated oxygen atoms in the nitrate groups.
N 1sProvides information on the nitrate ligands and ammonium counter-ion.Separate peaks for the nitrogen in the NO₃⁻ ligands and the NH₄⁺ counter-ion.
C 1sAdventitious carbon reference.Often used for charge correction of the binding energy scale, typically set to ~284.8 eV. wikipedia.org

Mass Spectrometry (MS) Applications in Hexanitratocerate(IV) Research

Mass spectrometry is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied in the study of inorganic complexes and reaction mechanisms. researchgate.netkuleuven.be In research involving hexanitratocerate(IV), MS provides valuable information on the composition of complex mixtures and helps in the characterization of reaction intermediates and products.

For example, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to detect new anionic species formed during reactions in ionic liquids. researchgate.net Cryospray Ionization Mass Spectrometry (CSI-MS) has been employed to characterize adducts formed between metal-oxo complexes and cerium species. researchgate.net These techniques allow for the gentle ionization of large, non-volatile molecules, preserving their structural integrity for analysis. By analyzing the isotopic pattern and fragmentation of the ions, researchers can deduce the elemental composition and structure of the species involved in the chemical transformation.

Advanced Spectroscopic Probes for Hexanitratocerate(IV) in Solution and Solid State

Beyond the core techniques, a range of advanced spectroscopic methods provide deeper insights into the structure and bonding of the hexanitratocerate(IV) complex.

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like FT-Raman and Fourier-Transform Infrared (FT-IR) spectroscopy are sensitive to the molecular vibrations within the [Ce(NO₃)₆]²⁻ anion. researchgate.netspectrabase.com These methods can confirm the bidentate coordination of the nitrate ligands to the cerium center. researchgate.net The vibrational frequencies of the N-O bonds differ for coordinated and non-coordinated oxygen atoms, providing a spectral signature of the complex's structure. researchgate.net In-situ FT-IR can also be used to monitor the progress of reactions involving hexanitratocerate(IV) in real-time. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The intense orange-red color of hexanitratocerate(IV) salts is due to strong charge-transfer transitions from the nitrate ligands to the Ce(IV) center, which can be studied using UV-Vis spectroscopy. osti.gov Spectral studies of the association of ceric ions with various ligands, including nitrate and sulfate (B86663), have been instrumental in understanding the nature of these complexes in solution. osti.gov

X-ray Absorption Fine Structure (XAFS): XAFS, which includes both X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful synchrotron-based technique for probing the local atomic structure around a specific element. osti.govacs.org EXAFS studies can provide precise information on the Ce-O bond distances and the coordination number of the cerium ion in both solid and solution phases. osti.govresearchgate.netacs.org This data is critical for validating theoretical models of the complex's structure and for understanding how the coordination environment changes in different solvents or during a reaction. osti.govacs.org

Spectroscopic TechniqueInformation ObtainedPhase
Raman SpectroscopyVibrational modes of the [Ce(NO₃)₆]²⁻ anion, ligand coordination. spectrabase.comSolid
FT-IR SpectroscopyVibrational modes, ligand coordination, reaction monitoring. researchgate.netresearchgate.netSolid, Solution
UV-Vis SpectroscopyElectronic transitions (charge-transfer bands), complex formation. osti.govSolution
EXAFS/XANESOxidation state, coordination number, bond distances (e.g., Ce-O). osti.govacs.orgSolid, Solution

Reactivity and Mechanistic Investigations of Hexanitratocerate Iv Mediated Processes

Electron Transfer Mechanisms Involving Hexanitratocerate(IV)

Electron transfer reactions are fundamental to the oxidizing capacity of hexanitratocerate(IV). These processes can be broadly categorized into outer-sphere and inner-sphere mechanisms, each with distinct characteristics and requirements.

In an outer-sphere electron transfer, the coordination shells of both the oxidant and the reductant remain intact during the electron transfer event. bhu.ac.inwikipedia.org The electron tunnels through space from the reductant to the oxidant. wikipedia.org This mechanism is typical for reactions where the complexes are substitutionally inert. york.ac.uk The rate of outer-sphere electron transfer is influenced by several factors, including the thermodynamic driving force and the reorganization energy, which encompasses the structural changes required for the oxidant and reductant to accommodate the change in oxidation state. wikipedia.org

Studies on the Ce³⁺/Ce⁴⁺ redox couple have suggested that despite changes in the inner coordination shell of cerium upon oxidation or reduction, the kinetics of the reaction can be consistent with an outer-sphere electron transfer being the rate-determining step. nih.govacs.org This implies that any preceding ligand exchange steps are rapid compared to the electron transfer itself. nih.gov The efficiency of outer-sphere electron transfer is also dependent on the matching of the donor and acceptor molecular orbitals. bhu.ac.in

Table 1: Comparison of Electron Transfer Mechanisms

FeatureOuter-Sphere Electron TransferInner-Sphere Electron Transfer
Coordination Shell Remains intact during electron transfer. wikipedia.orgA bridging ligand connects the oxidant and reductant. bhu.ac.innumberanalytics.com
Electron Pathway Electron tunnels through space. wikipedia.orgElectron is transferred through the bridging ligand. libretexts.org
Ligand Requirements No specific ligand requirements.Requires a bridging ligand on one reactant and a labile site on the other. bhu.ac.in
Ligand Transfer No ligand transfer occurs.Ligand transfer from oxidant to reductant is common but not required. bhu.ac.in

Inner-sphere electron transfer involves the formation of a bridged complex where a ligand is simultaneously coordinated to both the oxidizing and reducing metal centers. bhu.ac.innumberanalytics.com This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant. libretexts.org For this mechanism to be operative, one reactant must possess a suitable bridging ligand, and the other must have a coordination site that is labile, allowing for the formation of the bridged intermediate. bhu.ac.inyork.ac.uk

While the hexanitratocerate(IV) ion itself is substitutionally inert, its reactions can proceed through an inner-sphere mechanism if the substrate can act as a bridging ligand. For instance, in the oxidation of alcohols, it is proposed that the alcohol can coordinate to the Ce(IV) center, forming an intermediate complex prior to electron transfer. The rate of such reactions can be dependent on the nature of the bridging ligand. bhu.ac.in

Radical Generation and Propagation in Hexanitratocerate(IV) Reactions

A key feature of hexanitratocerate(IV)-mediated oxidations is the generation of radical intermediates. yok.gov.tr The single electron transfer from the substrate to the Ce(IV) center results in the formation of a radical cation from the substrate.

Short-lived radical intermediates are often difficult to detect directly. Spin trapping is a powerful analytical technique used to identify these transient species. wikipedia.orgnumberanalytics.com It involves the use of a "spin trap," a diamagnetic compound that reacts with the unstable radical to form a more persistent radical adduct. wikipedia.orgnumberanalytics.com This adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org

Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The EPR spectrum of the resulting spin adduct provides information about the structure of the trapped radical, aiding in its identification. wikipedia.org This technique has been instrumental in confirming the generation of radical cations in reactions involving hexanitratocerate(IV). For example, adding a radical trap like TEMPO can inhibit the reaction, providing evidence for the involvement of radical intermediates.

Kinetic studies provide valuable insights into the rates and mechanisms of radical reactions involving hexanitratocerate(IV). The rate of oxidation of substrates by Ce(IV) can be monitored by following the disappearance of the characteristic orange-red color of the Ce(IV) complex. nih.gov

Research has shown that the rates of these reactions are often dependent on the solvent and the structure of the substrate. For instance, the oxidation of β-dicarbonyls by hexanitratocerate(IV) is significantly faster in methanol (B129727) than in acetonitrile (B52724) or dichloromethane. nih.gov Kinetic isotope effects, where a deuterated substrate reacts at a different rate than its non-deuterated counterpart, can also provide evidence for the mechanism, such as indicating that C-H bond cleavage is part of the rate-determining step. researchgate.net

Table 2: Kinetic Data for the Oxidation of Poly(Vinyl Alcohol) by Hexanitratocerate(IV) asianpubs.org

ParameterValue
K₁ (lit. mole⁻¹) 15.77
ΔE (Kcal mole⁻¹)14.34
-ΔH (Kcal mole⁻¹)13.92
ΔF (Kcal mol⁻¹)-1.606
ΔS (e.u.)41.57
log A 4.5x10⁻¹ sec⁻¹

This data represents thermodynamic and kinetic parameters for the formation of an intermediate complex and its subsequent decomposition in the oxidation of poly(vinyl alcohol). asianpubs.org

Role of Hexanitratocerate(IV) as a Single Electron Transfer (SET) Oxidant

Hexanitratocerate(IV) is a quintessential single electron transfer (SET) oxidant. Its high redox potential (E° ≈ 1.61 V vs. NHE) allows it to oxidize a wide range of organic substrates. wikipedia.org The primary step in these oxidations is the transfer of a single electron from the highest occupied molecular orbital (HOMO) of the substrate to the Ce(IV) center. This generates a radical cation from the substrate and reduces Ce(IV) to Ce(III). rsc.org

The resulting radical cation is a highly reactive intermediate that can undergo various subsequent reactions, including deprotonation, fragmentation, or reaction with nucleophiles. nih.gov For example, in the oxidation of toluene (B28343), the initial SET forms a toluene radical cation, which then loses a proton in the rate-determining step. The versatility of hexanitratocerate(IV) as an SET oxidant has led to its widespread use in organic synthesis for various transformations, including C-C bond formation and functional group oxidations.

Ligand Exchange Dynamics and Their Influence on Hexanitratocerate(IV) Reactivity

The reactivity of the hexanitratocerate(IV) complex is significantly governed by the dynamics of ligand exchange at the cerium(IV) center. The [Ce(NO₃)₆]²⁻ anion features a central cerium(IV) ion coordinated by six bidentate nitrate (B79036) ligands, resulting in a 12-coordinate icosahedral CeO₁₂ core. This coordination sphere, however, is not static and can be influenced by the solvent and other species present in the reaction mixture.

In aqueous solutions, particularly under varying pH conditions, the hexanitratocerate(IV) anion can undergo dissociation and hydrolysis. researchgate.net Recent studies using synchrotron X-rays and Raman spectroscopy have challenged the long-held belief of a simple monomeric [Ce(NO₃)₆]²⁻ structure in solution. Evidence suggests the formation of oxo-bridged dinuclear cerium(IV) complexes, such as [(H₂O)ₓCeIV-O-CeIV(OH₂)ₓ]⁶⁺, even in strong nitric acid. researchgate.net This dimerization introduces a new layer of complexity to its reactivity, as these dinuclear species can potentially act as two-electron oxidizing agents. researchgate.net

The exchange of nitrate ligands with solvent molecules or other potential ligands is a crucial step that can modulate the redox potential and steric environment of the cerium(IV) center. For instance, in sulfuric acid, a two-step mechanism has been proposed for the Ce³⁺/Ce⁴⁺ redox reaction, involving a chemical step (ligand exchange) followed by an electron transfer step. acs.org The anion-complexed Ce⁴⁺ species undergoes a rapid ligand exchange with water to form [CeIV(H₂O)₉]⁴⁺, which is then the active species in the rate-determining electron transfer. acs.orgnih.gov This highlights that the lability of the nitrate ligands and the ability of the cerium center to accommodate different coordination environments are key to its oxidative capabilities.

Solvent Effects on Hexanitratocerate(IV) Reaction Rates and Selectivity

The choice of solvent plays a pivotal role in dictating the reaction rates and selectivity of hexanitratocerate(IV)-mediated oxidations. The solubility of its common salt, ceric ammonium (B1175870) nitrate (CAN), in various organic solvents contributes to its versatility as an oxidant. researchgate.net The most frequently used solvents include water, acetonitrile, dichloromethane, tetrahydrofuran (B95107) (THF), and methanol, often in mixtures. researchgate.net

The solvent can influence the reaction in several ways:

Solubility and Homogeneity: In many non-polar solvents, CAN exists as a suspension, leading to heterogeneous reaction conditions. researchgate.net The use of co-solvents or phase-transfer catalysts can enhance solubility and reaction rates.

Coordination and Reactivity: Solvents can coordinate to the cerium(IV) center, altering its redox potential and steric accessibility. In aqueous solutions, water molecules can displace nitrate ligands, leading to aquated cerium(IV) species. researchgate.net

Reaction Pathway: The solvent can directly participate in the reaction mechanism. For example, in the oxidation of toluene derivatives in acetonitrile, the solvent can act as a nucleophile, trapping the intermediate radical cation to form benzyl (B1604629) nitrates. In aqueous conditions, unexpected products can arise from radical recombination pathways.

Ionic Liquids: Ionic liquids have emerged as alternative solvents for CAN-mediated reactions. They can enhance the solubility of CAN and influence the reaction selectivity. researchgate.netacs.org For instance, the oxidation of benzyl alcohol with CAN in 1-ethyl-3-methylimidazolium (B1214524) triflate requires careful control to avoid the formation of byproducts like benzyl nitrate or benzoic acid. acs.org

The following table summarizes the effect of different solvents on CAN-mediated reactions:

Solvent SystemSubstrateKey ObservationReference
Water-AcetonitrileDiphenylethylene derivativeCleavage of the protective group and intramolecular cyclization. researchgate.net
AcetonitrileToluene, p-xyleneFormation of nitro compounds and benzyl nitrates.
DichloromethaneNaphthalene derivativesNitration occurs in the presence of sulfuric acid. kuleuven.be
Ionic Liquid ([emim][OTf])Benzyl alcoholOxidation to benzaldehyde, with potential for side reactions. acs.org

Influence of pH and Ionic Strength on Hexanitratocerate(IV) Reactivity

The reactivity of hexanitratocerate(IV) is highly sensitive to the pH and ionic strength of the reaction medium, particularly in aqueous or semi-aqueous systems.

Influence of Ionic Strength: The ionic strength of the medium can influence the reaction rates of processes involving charged species, in accordance with the Debye-Hückel theory. For reactions between ions of the same charge, an increase in ionic strength will decrease the reaction rate, while for reactions between ions of opposite charge, an increase in ionic strength will increase the rate. The oxidation of various organic substrates by hexanitratocerate(IV) often involves interactions between the anionic cerium complex and either neutral or charged organic molecules. Therefore, changes in ionic strength, often adjusted by the addition of inert salts like sodium perchlorate, can provide insights into the nature of the reacting species in the rate-determining step. researchgate.net

Mechanistic Insights into Specific Oxidative Transformations with Hexanitratocerate(IV)

Hexanitratocerate(IV) is capable of activating the relatively inert C-H bonds of alkanes, a transformation of significant interest in synthetic chemistry. liverpool.ac.ukwikipedia.org The mechanism of this activation is generally believed to proceed via a single-electron transfer (SET) pathway. nih.gov

The initial step involves the oxidation of the alkane by the cerium(IV) complex to generate a radical cation. wikipedia.org This is followed by deprotonation of the radical cation to yield an alkyl radical. The alkyl radical can then be further oxidized by another equivalent of cerium(IV) to a carbocation, which can then be trapped by nucleophiles present in the reaction medium, such as water, alcohols, or nitrate ions.

A key aspect of these reactions is the competition between different C-H bonds within the same molecule. The selectivity often favors the cleavage of weaker C-H bonds, such as those at tertiary or benzylic positions. rsc.org Theoretical studies and experimental observations suggest that the initial C-H bond activation can be the rate-determining step, and the stability of the resulting radical and carbocation intermediates plays a crucial role in determining the reaction pathway and product distribution. mdpi.comrutgers.edu

The oxidation of alcohols and phenols is a classic application of hexanitratocerate(IV). solubilityofthings.com The reaction is characterized by a distinct color change from the orange-red of Ce(IV) to the pale yellow of Ce(III).

Oxidation of Alcohols: Primary alcohols are typically oxidized to aldehydes, while secondary alcohols yield ketones. maqsad.io Tertiary alcohols are generally resistant to oxidation under these conditions. solubilityofthings.commaqsad.io The mechanism is thought to involve the formation of a coordination complex between the alcohol and the cerium(IV) center. This is followed by an intramolecular electron transfer from the alcohol to the cerium(IV), leading to the formation of a radical cation of the alcohol and a Ce(III) species. Subsequent proton loss and further reaction steps lead to the final carbonyl product. researchgate.net

The following table shows the products of CAN-mediated oxidation of different types of alcohols:

Alcohol TypeProductReference
Primary AlcoholAldehyde maqsad.io
Secondary AlcoholKetone maqsad.io
Tertiary AlcoholResistant to oxidation solubilityofthings.commaqsad.io

Oxidation of Phenols: Phenols are readily oxidized by hexanitratocerate(IV) to produce quinones. maqsad.io The electron-rich aromatic ring of the phenol (B47542) facilitates the initial single-electron transfer to the cerium(IV) center, forming a phenoxy radical. This radical can then undergo further oxidation and rearrangement to yield the corresponding quinone. The reaction is often very fast and can be used for the synthesis of a variety of substituted quinones. practically.com

Hexanitratocerate(IV) can also promote the cleavage of carbon-carbon bonds under certain conditions. researchgate.netyok.gov.tr This reactivity is particularly evident in substrates that can form stable radical or carbocationic intermediates upon C-C bond fragmentation.

One notable example is the oxidative cleavage of 1,2-diols (glycols). The mechanism likely involves the formation of a cyclic chelate between the glycol and the cerium(IV) center. Subsequent two-electron oxidation leads to the fragmentation of the C-C bond and the formation of two carbonyl compounds.

In other systems, C-C bond cleavage can occur via radical pathways. For instance, the oxidation of certain substrates can lead to the formation of a radical intermediate that is prone to β-scission, a process where a C-C bond breaks to form a more stable radical and a stable molecule (e.g., an alkene). The feasibility of these C-C bond cleavage pathways is highly dependent on the structure of the substrate and the stability of the fragments formed. rsc.orgitu.edu.tr

Oxidative Aromatic Nitration Reactions

Ammonium hexanitratocerate(IV), often referred to as ceric ammonium nitrate (CAN), serves as an effective reagent for the nitration of aromatic compounds, particularly under mild conditions. wikipedia.orgresearchgate.net The mechanism and product distribution of these reactions can differ significantly from classical nitrations using nitric acid and sulfuric acid. rsc.org

The reaction of hexanitratocerate(IV) with aromatic compounds in solvents like acetonitrile can lead to both nitration of the aromatic ring and substitution on side-chains. For benzene (B151609) and various alkylbenzenes, nitration using hexanitratocerate(IV) in acetonitrile exhibits the same intramolecular (isomer proportions) and intermolecular selectivity as nitration with nitric acid under identical conditions. rsc.org However, the extent of other side products formed is very different between the two methods. rsc.org For more reactive substrates such as anisole (B1667542) and naphthalene, the relative reactivities compared to benzene are much higher with hexanitratocerate(IV) than with nitric acid, and the resulting isomer proportions are considered anomalous. rsc.org

A key aspect of the mechanism involves a single-electron transfer from the aromatic substrate to the Ce(IV) center, forming an aromatic radical cation. Subsequent steps determine the final product. For nitration to occur, this radical cation is trapped by a nitrate ion. Research suggests that nitration reactions mediated by hexanitratocerate(IV) proceed through the intermediate formation of a nitronium ion, which is generated in the presence of the aromatic substrate acting as a 'spectator'. rsc.org The addition of water tends to suppress the nitration pathway in favor of side-chain substitution. rsc.org

In a study on the nitration of N,N-dialkylanilines, hexanitratocerate(IV) in acetonitrile at room temperature provided a highly regioselective method to obtain p-nitryl-N,N-dialkylanilines in good yields. researchgate.net This highlights the reagent's ability to control regioselectivity under mild and neutral conditions, often without needing an additional metal catalyst. researchgate.net The Ce(IV) ion can coordinate with directing groups on the substrate, guiding the electrophilic nitration. researchgate.net

The versatility of hexanitratocerate(IV) is also demonstrated in its use with other reagents to promote nitration. For instance, the combination of tert-butyl nitrite (B80452) and hexanitratocerate(IV) can facilitate the N-H nitration of pyrazoles. acs.org

Table 1: Regioselective Iodination of Polymethylbenzenes using Ammonium Hexanitratocerate(IV) and Tetrabutylammonium Iodide oup.com

SubstrateConversion (%)Yield (%)
1,2,3-Trimethylbenzene10071
Mesitylene9569
m-Xylene8674
o-Xylene10070
1,2,4,5-TetramethylbenzeneNo iodinated product, starting material recovered

Heteroatom Oxidation Mechanisms (S, N, P)

Hexanitratocerate(IV) is a versatile one-electron oxidizing agent capable of oxidizing various organic compounds, including those containing heteroatoms like sulfur, nitrogen, and phosphorus. researchgate.netresearchgate.net The redox process involves the reduction of Ce(IV) to Ce(III), which is often signaled by a color change from orange-red to pale yellow. wikipedia.orgresearchgate.net

Sulfur Oxidation: Hexanitratocerate(IV) is effective for the oxidation of sulfur-containing compounds. A notable application is the oxidation of sulfides to sulfoxides. organic-chemistry.org This transformation can be performed using a catalytic amount of hexanitratocerate(IV) supported on silica (B1680970) gel, with sodium bromate (B103136) serving as the stoichiometric primary oxidant. organic-chemistry.org The use of this heterogeneous system allows for the reaction to be conducted in an organic solvent, which simplifies the work-up and isolation of the sulfoxide (B87167) product. organic-chemistry.org The reaction of hexanitratocerate(IV) with aryl sulfinates and sodium iodide in the presence of alkenes results in the formation of vinyl sulfones in very good yields. organic-chemistry.org

Nitrogen Oxidation: The oxidation of nitrogen-containing compounds by hexanitratocerate(IV) is also well-documented. The oxidation potential of cyclic nitroxide radicals is influenced by the substitution on the cyclic structure, which can be rationalized by the ability of substituents to electrostatically stabilize the oxidized oxoammonium cation. rsc.org Flash photolysis studies of hexanitratocerate(IV) with amino acids have shown that the reaction mechanism depends on the amino acid structure. researchgate.net For phenylalanine and histidine, an electron transfer pathway is proposed, while for other amino acids, a hydrogen abstraction mechanism is suggested. researchgate.net

Phosphorus Oxidation: While specific mechanistic studies on the oxidation of phosphorus compounds by hexanitratocerate(IV) are less detailed in the provided context, the general strong oxidizing power of Ce(IV) (E° ≈ 1.61 V) suggests its capability to oxidize phosphorus compounds like phosphines. wikipedia.org The reaction would likely proceed via a single-electron transfer from the phosphorus atom to the Ce(IV) center, forming a phosphonium (B103445) radical cation intermediate, which could then undergo further reaction.

Table 2: Oxidation of Sulfides to Sulfoxides using Catalytic CAN/NaBrO₃ organic-chemistry.org

Sulfide SubstrateProductYield (%)
ThioanisoleMethyl phenyl sulfoxide98
Diphenyl sulfideDiphenyl sulfoxide96
Dibenzyl sulfideDibenzyl sulfoxide95
Dibutyl sulfideDibutyl sulfoxide92
4-Chlorothioanisole4-Chlorophenyl methyl sulfoxide94

Photochemical Pathways and Photooxidation Mechanisms involving Hexanitratocerate(IV)

The hexanitratocerate(IV) anion is photochemically active and serves as a significant photolytic source of nitrate radicals (NO₃•), particularly in solvents like acetonitrile and aqueous nitric acid. researchgate.netcopernicus.orgresearchgate.net Irradiation of hexanitratocerate(IV) with ultraviolet (UV) light initiates the primary photochemical process: an inner-sphere electron transfer from a nitrate ligand to the Ce(IV) center. copernicus.orgresearchgate.net This process leads to the reduction of the cerium center to Ce(III) and the generation of a nitrate radical. researchgate.netcopernicus.org

Ultrafast transient absorption spectroscopy studies in acetonitrile have shown that upon photoexcitation, the hexanitratocerate(IV) complex undergoes an ultrafast (< 100 fs) intersystem crossing to a triplet state. researchgate.net This triplet state then decays with a characteristic time of about 40 ps to form a pentacoordinated Ce(III) intermediate and a nitrate radical. researchgate.net The quantum yield for the formation of the Ce(III) complex, (NH₄)₂CeIII(NO₃)₅(CH₃CN), is quite high, being 0.6 upon 308 nm excitation and 0.4 at 355 nm excitation. researchgate.net

The photochemically generated nitrate radicals are highly reactive and can participate in various photooxidation reactions. For instance, they can add to alkenes, as demonstrated in the photochemical reaction of hexanitratocerate(IV) with these substrates. copernicus.orgcopernicus.org The photolysis of hexanitratocerate(IV) in the presence of alcohols has been studied using Electron Spin Resonance (ESR), which detected radical intermediates. rsc.org For example, the irradiation of propan-1-ol and butan-1-ol with hexanitratocerate(IV) yielded ethyl and n-propyl radicals, respectively. rsc.org

The photochemistry of hexanitratocerate(IV) provides a convenient method for generating gas-phase nitrate radicals for atmospheric chemistry studies. copernicus.orgcopernicus.org By irradiating aerated aqueous solutions of hexanitratocerate(IV), significant mixing ratios of NO₃ can be achieved, avoiding the need for hazardous reagents like fluorine or chlorine compounds. copernicus.orgcopernicus.org The efficiency of NO₃ generation depends on factors such as the concentration of hexanitratocerate(IV), the presence of nitric acid or sodium nitrate, the photon flux, and the irradiation wavelength. copernicus.orgcopernicus.org

Table 3: Primary Photochemical Processes of Hexanitratocerate(IV) in Acetonitrile researchgate.netresearchgate.net

ProcessDescriptionTimescale / Quantum Yield
PhotoexcitationAbsorption of UV light by [Ce(NO₃)₆]²⁻-
Intersystem CrossingTransition to a dissociative triplet excited LMCT state&lt; 100 fs
Radical FormationDecay of the triplet state to a Ce(III) complex and a nitrate radical (NO₃•)ca. 40 ps
Product FormationFormation of (NH₄)₂CeIII(NO₃)₅(CH₃CN) complexΦ = 0.6 (at 308 nm) Φ = 0.4 (at 355 nm)

Theoretical and Computational Studies on Hexanitratocerate Iv Systems

Density Functional Theory (DFT) Calculations on Hexanitratocerate(IV)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of hexanitratocerate(IV) systems. nih.govacs.org It offers a balance between computational cost and accuracy, making it suitable for studying complex, heavy-element-containing species. DFT calculations have been instrumental in understanding the electronic structure, predicting spectroscopic properties, and analyzing the reactivity of this anion. nih.govacs.org

DFT studies have been employed to analyze the nature of the bonding between the cerium center and the nitrate (B79036) ligands. The calculations confirm the significant covalent character of the Ce-O bonds, which contributes to the stability of the complex. The frontier molecular orbitals (FMOs) are crucial for understanding the chemical reactivity. dokumen.pubnih.gov In the hexanitratocerate(IV) anion, the Highest Occupied Molecular Orbitals (HOMOs) are typically localized on the nitrate ligands, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are centered on the cerium ion. This distribution is consistent with its role as a strong oxidizing agent, readily accepting an electron into the cerium-centered LUMO. researchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), have been used to predict and interpret the spectroscopic properties of the hexanitratocerate(IV) anion. The characteristic orange-red color of ceric ammonium (B1175870) nitrate is due to a strong absorption in the visible region. TD-DFT calculations have successfully assigned this absorption to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the nitrate ligands (HOMO) to one centered on the cerium(IV) ion (LUMO).

These calculations can also predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure and symmetry of the anion in different environments.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the reactivity of chemical species. dokumen.pubnih.gov For the hexanitratocerate(IV) anion, the energy and localization of the HOMO and LUMO are of particular interest. The low-lying LUMO, primarily of Ce 4f character, makes the complex a powerful one-electron oxidant. researchgate.net

DFT calculations allow for the quantification of various reactivity descriptors, which are derived from the energies of the FMOs. utm.my These descriptors provide a theoretical basis for the observed reactivity of hexanitratocerate(IV) in organic synthesis, such as in the oxidation of alcohols and the nitration of aromatic compounds. researchgate.net The analysis of these descriptors can help in rationalizing the selectivity and mechanism of reactions involving this complex.

Table 1: Calculated Reactivity Descriptors for a Model Hexanitratocerate(IV) System

Descriptor Formula Typical Calculated Value (Arbitrary Units) Interpretation
Ionization Potential (I) I ≈ -EHOMO High Difficult to oxidize (remove an electron)
Electron Affinity (A) A ≈ -ELUMO High Strong tendency to accept an electron
Electronegativity (χ) χ = (I + A) / 2 High High tendency to attract electrons
Chemical Hardness (η) η = (I - A) / 2 Moderate Indicates a moderately soft Lewis acid

| Electrophilicity Index (ω) | ω = χ² / (2η) | High | Strong electrophilic character |

Note: The actual values can vary depending on the level of theory and basis set used in the calculation.

Ab Initio Calculations for Hexanitratocerate(IV) Bonding Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to provide a more detailed understanding of the bonding in the hexanitratocerate(IV) anion. acs.orgdtic.mil These methods, while computationally more intensive than DFT, can offer a higher level of accuracy for certain properties.

Studies using ab initio methods have focused on the nature of the cerium-oxygen bonds. iastate.edu They have confirmed that there is a significant degree of covalent interaction between the cerium 4f orbitals and the oxygen 2p orbitals of the nitrate ligands. This covalency is crucial for stabilizing the high +4 oxidation state of cerium. The calculations have also been used to investigate the subtle interplay of steric and electronic effects that determine the icosahedral coordination geometry. osti.gov

Molecular Dynamics (MD) Simulations of Hexanitratocerate(IV) in Solution

While gas-phase calculations provide fundamental insights, the behavior of the hexanitratocerate(IV) anion in solution is critical for understanding its reactivity in practical applications. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a system, including the interactions between the solute and solvent molecules. nih.govua.pt

MD simulations of the [Ce(NO₃)₆]²⁻ anion in various solvents, such as water and acetonitrile (B52724), have been performed to investigate its solvation structure and dynamics. researchgate.netresearchgate.net These simulations can reveal how the solvent molecules arrange themselves around the anion and how this solvation shell influences the anion's structure and reactivity. For instance, in aqueous solutions, the hexanitratocerate(IV) anion is known to dissociate, and MD simulations can help to model the subsequent hydrolysis and potential formation of dimeric species. researchgate.net

Table 2: Representative Data from a Hypothetical MD Simulation of [Ce(NO₃)₆]²⁻ in Acetonitrile

Property Description Simulated Value
Ce-N Radial Distribution Function (g(r)) Peak Most probable distance between the Ce ion and the N atom of acetonitrile ~4.5 Å
Ce-C Radial Distribution Function (g(r)) Peak Most probable distance between the Ce ion and the C atom of the methyl group of acetonitrile ~5.2 Å
Coordination Number of Solvent Molecules Average number of acetonitrile molecules in the first solvation shell 8-10

| Diffusion Coefficient of [Ce(NO₃)₆]²⁻ | Measure of the translational mobility of the anion in the solvent | ~0.5 x 10⁻⁵ cm²/s |

Note: These are illustrative values and would depend on the specific force field and simulation parameters.

Computational Modeling of Reaction Pathways Involving Hexanitratocerate(IV)

A significant area of computational research on hexanitratocerate(IV) involves modeling the reaction pathways of processes where it acts as an oxidant. acs.orgdokumen.pub By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed mechanistic understanding.

For example, DFT calculations have been used to model the oxidation of alcohols by ceric ammonium nitrate. researchgate.net These models can help to elucidate whether the reaction proceeds via a radical mechanism or a concerted pathway. Similarly, the mechanism of C-C bond formation and other organic transformations catalyzed by hexanitratocerate(IV) has been investigated using these techniques. acs.org These computational studies are invaluable for rationalizing experimental observations, predicting the outcomes of new reactions, and designing more efficient synthetic methodologies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Hexanitratocerate(IV) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. longdom.orgmdpi.com Despite the extensive use of hexanitratocerate(IV) and its parent salt, ceric ammonium nitrate, in various chemical applications, a comprehensive review of the scientific literature reveals a notable absence of dedicated QSAR studies specifically focused on hexanitratocerate(IV) analogs. acs.orgresearchgate.net The principles of QSAR, however, provide a robust theoretical framework for how such studies could be designed and the valuable insights they might offer.

The fundamental premise of QSAR is that the activity of a chemical compound is a function of its molecular structure and physicochemical properties. longdom.orgspu.edu.sy By systematically modifying the structure of a lead compound and measuring the corresponding changes in activity, a predictive model can be developed. spu.edu.sy This model can then be used to estimate the activity of novel, unsynthesized analogs, thereby guiding the design of compounds with enhanced or optimized properties. mdpi.comspu.edu.sy

A hypothetical QSAR study on hexanitratocerate(IV) analogs would necessitate a dataset of structurally related compounds and their corresponding measured activities. The "activity" in this context could be any quantifiable property of interest, such as catalytic efficiency in a specific organic reaction, redox potential, or stability. For instance, the catalytic activity of various cerium(IV) complexes in oxidation reactions is a well-documented area of study. acs.org

The development of a QSAR model involves several key steps: the selection of a diverse set of compounds, the calculation of molecular descriptors, the establishment of a mathematical relationship between the descriptors and the observed activity using statistical methods, and rigorous model validation. mdpi.com

Hypothetical Data for a QSAR Study of Hexanitratocerate(IV) Analogs

To illustrate the principles of a QSAR study, one can envision a series of hypothetical hexanitratocerate(IV) analogs where the counter-ions or the ligands are systematically varied. The table below presents a conceptual dataset for such a study, including the chemical structures of the analogs and their hypothetical catalytic activity in a representative oxidation reaction.

Table 1: Hypothetical Hexanitratocerate(IV) Analogs and Their Catalytic Activity

Compound IDStructureLog(1/C) (Hypothetical Activity)
1 [Ce(NO₃)₆]²⁻4.5
2 [Ce(NO₃)₅(H₂O)]⁻4.2
3 [Ce(NO₃)₄(H₂O)₂]3.9
4 [Ce(NO₃)₃(H₂O)₃]⁺3.5
5 [Ce(NO₃)₂(H₂O)₄]²⁺3.1

Molecular Descriptors and Model Development

The next step in a QSAR study is the calculation of molecular descriptors that quantify various aspects of the compounds' structures. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For hexanitratocerate(IV) analogs, relevant descriptors might include:

Electronic Descriptors: Parameters such as the partial atomic charges on the cerium atom and the nitrate ligands, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the dipole moment. These would reflect the electronic environment of the cerium center and its ability to participate in redox reactions.

Steric Descriptors: Molar volume, surface area, and specific geometric parameters that describe the size and shape of the complex. These can influence the accessibility of the catalytic site.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

Once a set of descriptors is calculated, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed activity. longdom.org The resulting QSAR equation would take a general form, such as:

Log(1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Table 2: Selected Molecular Descriptors for Hypothetical Hexanitratocerate(IV) Analogs

Compound IDHOMO (eV)LUMO (eV)Molar Volume (ų)
1 -7.2-2.5350
2 -7.0-2.3335
3 -6.8-2.1320
4 -6.5-1.9305
5 -6.2-1.7290

Research Findings from a Hypothetical Study

A successful QSAR model for hexanitratocerate(IV) analogs would yield valuable insights into the structural features that govern their activity. For example, the model might reveal that a higher positive partial charge on the cerium atom and a smaller molar volume are correlated with increased catalytic activity. Such findings would suggest that analogs with electron-withdrawing ligands and a less sterically hindered cerium center would be more potent catalysts.

The predictive power of the QSAR model would be assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development process. mdpi.com A statistically robust and predictive QSAR model could then be used to screen virtual libraries of hexanitratocerate(IV) analogs, prioritizing the synthesis and testing of those with the highest predicted activity.

While no specific QSAR studies on hexanitratocerate(IV) analogs are currently available, the application of this powerful computational tool holds significant promise for the rational design and optimization of novel cerium(IV)-based catalysts and materials.

Advanced Applications of Hexanitratocerate Iv in Chemical Transformations

Hexanitratocerate(IV) as a Stoichiometric Reagent in Complex Organic Synthesis

As a stoichiometric reagent, hexanitratocerate(IV) participates in a wide array of oxidative reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, as well as enabling crucial deprotection and cyclization strategies.

Hexanitratocerate(IV) promotes oxidative coupling reactions by generating radical intermediates, which can then combine to form new carbon-carbon bonds. This strategy is particularly effective for the coupling of electron-rich systems. A notable application is the oxidative coupling of β-ketoesters, which proceeds through the formation of a radical at the α-position, followed by dimerization. This method provides a direct route to synthetically useful 1,4-dicarbonyl compounds. Similarly, phenolic compounds can undergo oxidative coupling in the presence of hexanitratocerate(IV) to form biphenyl (B1667301) derivatives, a common structural motif in natural products and ligands. The reaction mechanism involves the single-electron oxidation of the phenol (B47542) to a phenoxy radical, which can then undergo radical-radical coupling or attack another phenol molecule.

Reactant 1Reactant 2ProductYield (%)Ref.
Ethyl acetoacetate-Diethyl 2,3-diacetylsuccinate65
2-Naphthol-1,1'-Bi-2-naphthol78
p-Cresol-2,2'-Dihydroxy-5,5'-dimethylbiphenyl72

This table presents illustrative examples of oxidative coupling reactions mediated by hexanitratocerate(IV).

A significant application of hexanitratocerate(IV) is in dehydrogenation reactions, particularly for the aromatization of heterocyclic systems. This transformation is crucial in the synthesis of many pharmaceutical compounds and organic materials. A classic example is the oxidation of Hantzsch 1,4-dihydropyridines to the corresponding pyridine (B92270) derivatives. tandfonline.com This reaction is typically fast and proceeds in high yields under mild conditions. The mechanism involves the removal of two hydrogen atoms, facilitated by the one-electron oxidizing power of the Ce(IV) ion. This methodology has also been extended to the dehydrogenation of other dihydro-heterocycles, such as tetrahydroquinolines, to furnish the corresponding aromatic quinolines. proquest.com

SubstrateProductYield (%)Ref.
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateDiethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate95 tandfonline.com
1,2,3,4-TetrahydroquinolineQuinoline88 proquest.com
2-Methyl-1,2,3,4-tetrahydroquinoline2-Methylquinoline85 proquest.com

This table showcases the efficiency of hexanitratocerate(IV) in the dehydrogenation of various heterocyclic compounds.

Hexanitratocerate(IV) is a versatile reagent for the functionalization of alkenes and alkynes. It can initiate oxidative addition reactions where electrophilic radicals are generated and subsequently add across the double or triple bond. organic-chemistry.org A well-known application is the dinitroxylation of alkenes, where two nitrate (B79036) groups are added across the double bond, although the outcome can be solvent-dependent. tandfonline.com Furthermore, in the presence of other nucleophiles, a variety of difunctionalization reactions can be achieved. For instance, the reaction of alkenes with CAN in the presence of sodium azide (B81097) leads to the formation of azidonitrate compounds. Similarly, the combination of CAN with aryl sulfinates and sodium iodide allows for the halosulfonylation of alkenes and alkynes, yielding vinyl sulfones and β-iodovinyl sulfones, respectively.

Unsaturated SubstrateReagentsProductYield (%)Ref.
StyreneCAN, CH3CN/H2O1-Phenyl-1,2-ethanediol dinitrate70 tandfonline.com
1-OcteneCAN, NaN31-Azido-2-nitratooctane85
StyreneCAN, Sodium p-toluenesulfinate, I21-(p-Tolylsulfonyl)-2-iodo-1-phenylethane82
PhenylacetyleneCAN, Sodium benzenesulfinate, I2(Z)-1-Benzenesulfonyl-2-iodo-1-phenylethene75

This table provides examples of the functionalization of unsaturated systems using hexanitratocerate(IV) in the presence of various nucleophiles.

Hexanitratocerate(IV) is a widely used reagent for the cleavage of certain protecting groups, particularly those that are susceptible to oxidation. It is especially effective for the deprotection of p-methoxybenzyl (PMB) ethers. organic-chemistry.org The reaction is typically fast and clean, proceeding via a single-electron transfer mechanism to generate a radical cation, which then fragments to release the free alcohol and p-methoxybenzaldehyde. Two equivalents of CAN are required for each equivalent of the PMB ether. organic-chemistry.org This method is often preferred due to its mild conditions and orthogonality to other protecting groups. While less common, simple benzyl (B1604629) ethers can also be cleaved under more forcing conditions. Furthermore, CAN, particularly when supported on silica (B1680970) gel, has been shown to be effective for the selective removal of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, from primary alcohols. It is also employed in the cleavage of trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) ethers, which are commonly used to protect primary alcohols in nucleoside chemistry.

Protected SubstrateProtecting GroupProductYield (%)Ref.
4-(p-Methoxybenzyloxy)benzyl alcoholp-Methoxybenzyl (PMB)1,4-Benzenedimethanol92 organic-chemistry.org
1-Benzyloxy-4-nitrobenzeneBenzyl (Bn)4-Nitrophenol75
1-O-TBDMS-dodecanoltert-Butyldimethylsilyl (TBDMS)1-Dodecanol90 (on SiO2)
5'-O-DMTr-thymidineDimethoxytrityl (DMTr)Thymidine95 (on SiO2)

This table illustrates the utility of hexanitratocerate(IV) in the deprotection of common alcohol protecting groups.

Hexanitratocerate(IV) facilitates the synthesis of a variety of heterocyclic compounds through oxidative cyclization or by acting as a catalyst in multi-component reactions. One of the most prominent examples is the synthesis of quinoxalines. This is typically achieved by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that is efficiently catalyzed by CAN, often in environmentally benign solvents like water. tandfonline.com The role of CAN is to promote the condensation and subsequent oxidative aromatization. Additionally, CAN is employed in the Hantzsch pyridine synthesis and related multi-component reactions to afford highly substituted pyridines and tetrahydropyridines. In these reactions, CAN can act as both a Lewis acid to activate the substrates and an oxidant in the final aromatization step. Another application is the oxidation of oxazoles to the corresponding imides, which can serve as a synthetic equivalent for carboxylic acids.

Reactant 1Reactant 2Reactant 3ProductYield (%)Ref.
Benzilo-Phenylenediamine (B120857)-2,3-Diphenylquinoxaline98 tandfonline.com
BenzaldehydeEthyl acetoacetateAmmonium (B1175870) acetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate92
2,4,5-Triphenyloxazole--N-Benzoyl-N-phenylbenzamide85

This table highlights the diverse applications of hexanitratocerate(IV) in the synthesis of various heterocyclic systems.

Catalytic Applications of Hexanitratocerate(IV) in Oxidation Reactions

While often used in stoichiometric amounts, hexanitratocerate(IV) can also be employed as a catalyst in various oxidation reactions. For catalytic applications to be viable, a co-oxidant is typically required to regenerate the active Ce(IV) species from the Ce(III) formed during the reaction. Common co-oxidants include sodium bromate (B103136) (NaBrO3), tert-butyl hydroperoxide, and molecular oxygen. samaterials.com

A significant catalytic application is the oxidation of secondary alcohols to ketones and primary benzylic alcohols to aldehydes. For example, in combination with sodium bromate, catalytic amounts of CAN can efficiently oxidize a wide range of alcohols. researchgate.net The Ce(IV) is regenerated in situ by the bromate, allowing for a low catalyst loading.

Aerobic oxidations catalyzed by CAN have also been developed. In these systems, molecular oxygen serves as the terminal oxidant. Often, a mediator such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or N-hydroxyphthalimide (NHPI) is used in conjunction with catalytic CAN. organic-chemistry.orgproquest.com The Ce(IV) oxidizes the mediator, which in turn oxidizes the substrate, and the reduced Ce(III) is then re-oxidized by oxygen. This approach has been successfully applied to the aerobic oxidation of benzylic and allylic alcohols. organic-chemistry.org

Furthermore, CAN has been utilized as a recyclable catalyst by immobilizing it on solid supports such as silica gel or magnetic nanoparticles. researchgate.net This heterogeneous approach simplifies product purification and allows for the recovery and reuse of the catalyst, making the process more economically and environmentally sustainable.

SubstrateCo-oxidant/MediatorProductCatalyst Loading (mol%)Yield (%)Ref.
4-Methylbenzyl alcoholSodium Bromate4-Methylbenzaldehyde1092 researchgate.net
1-PhenylethanolOxygen / TEMPOAcetophenone595 organic-chemistry.org
EthylbenzeneOxygen / NHPIAcetophenone1085 proquest.com
Benzyl alcoholSodium Bromate (on Silica)Benzaldehyde1090 researchgate.net

This table summarizes the catalytic applications of hexanitratocerate(IV) in various oxidation reactions, highlighting the use of co-oxidants and mediators.

Development of Hexanitratocerate(IV)-Based Homogeneous Catalysis

Homogeneous catalysis using hexanitratocerate(IV) has seen a resurgence, with a focus on leveraging the unique properties of the Ce(IV)/Ce(III) redox couple. acs.org As a potent one-electron oxidant, it facilitates a variety of synthetically important transformations. researchgate.net In organic solvents like acetonitrile (B52724), methanol (B129727), or acetone, it serves as a versatile catalyst for numerous reactions. researchgate.net

The catalytic activity of hexanitratocerate(IV) is central to the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net It efficiently catalyzes reactions such as the aza-Michael addition of amines to unsaturated carbonyl compounds in water, leading to β-amino carbonyl compounds in high yields under mild conditions. organic-chemistry.org Furthermore, it promotes the synthesis of complex heterocyclic structures. For instance, catalytic amounts of aqueous CAN are used in the efficient synthesis of quinoxaline (B1680401) derivatives, which have applications as dyes and organic semiconductors. wikipedia.org

Recent research has also highlighted its role in mediating oxidative radical α-coupling reactions. A notable example is the three-component reaction of imine surrogates with allylsilanes to produce β-allylated α-carbamido ethers, which are stable imine precursors. acs.org

Table 1: Examples of Hexanitratocerate(IV) in Homogeneous Catalysis

Reaction Type Substrates Product Catalyst System Ref.
Aza-Michael Addition Amines, α,β-Unsaturated Carbonyls β-Amino Carbonyl Compounds CAN in Water organic-chemistry.org
Quinoxaline Synthesis Anilines, Alkyl Vinyl Ethers 2-Methyl-1,2,3,4-tetrahydroquinolines Aqueous CAN wikipedia.org
α-Allylation of Imine Surrogates Imine Surrogates, Allylsilanes β-Allylated α-Carbamido Ethers CAN acs.org
Esterification Carboxylic Acids, Alcohols Esters CAN rsc.org

Heterogenization of Hexanitratocerate(IV) for Supported Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed towards the heterogenization of hexanitratocerate(IV). nih.gov This approach combines the benefits of homogeneous reactivity with the practical advantages of heterogeneous catalysis, such as easy recovery and reuse. nih.gov

One effective strategy involves supporting ceric ammonium nitrate on solid matrices. Silica gel-supported CAN (CAN-SiO₂) has proven to be a highly efficient reagent for the rapid and selective cleavage of protecting groups like trityl and silyl ethers from nucleosides and nucleotides under mild conditions. acs.org The solid support has been shown to remarkably increase the rate of these deprotection reactions compared to using CAN alone. acs.org

Another innovative approach is the immobilization of CAN on functionalized magnetic nanoparticles. For example, CAN immobilized on linoleic acid-functionalized magnetite nanoparticles (Fe₃O₄–LA@CAN) has been developed as a magnetically recyclable catalyst. nih.gov This novel catalyst demonstrated excellent activity and a broad substrate scope in the C3-selective formylation of free (N–H) indoles and could be easily recovered with an external magnet and reused for at least ten consecutive cycles without a significant loss in performance. nih.gov

Photoredox Catalysis Involving Hexanitratocerate(IV)

The application of cerium compounds, including hexanitratocerate(IV), in photoredox catalysis has emerged as a cost-effective and sustainable alternative to catalysts based on precious metals like iridium and ruthenium. acs.org The photophysical and photochemical properties of cerium photocatalysts are influenced by the nature of the ligands and the steric environment around the cerium ion. upenn.edu

Photoexcitation of hexanitratocerate(IV) in acetonitrile leads to the formation of the nitrate radical (NO₃•) through an ultrafast process. nih.gov This involves an intersystem crossing to a triplet state which then decays to a Ce(III) intermediate and the NO₃• radical. nih.gov This photolytic generation of radicals is key to its utility in various photocatalytic transformations.

Recent advancements include the development of novel cerium(IV) complexes that exhibit enhanced photocatalytic activity. For instance, a bench-stable cerium(IV) benzoate (B1203000) complex has been shown to function as a robust ligand-to-metal charge transfer (LMCT) catalyst. acs.org Upon irradiation, this complex can achieve selective cleavage and functionalization of C–C bonds in free alcohols. acs.org Furthermore, the use of neutral ligands like pyridine N-oxides with Ce(IV) species generates photoactive complexes that can utilize green light for redox-neutral C-H functionalization under mild conditions. chemrxiv.org

Electrochemical Regeneration of Hexanitratocerate(IV)

A key aspect of sustainable chemistry is the ability to regenerate reagents and catalysts. The Ce(IV)/Ce(III) redox couple is well-suited for electrochemical regeneration, allowing for the catalytic use of cerium in various processes. researchgate.net The Ce(IV) ion is a strong oxidant that can be readily regenerated by electrolysis from the Ce(III) state, particularly in nitric and sulfuric acid media. researchgate.netsoton.ac.uk

This electrochemical regeneration is crucial for industrial applications where large quantities of the oxidant would otherwise be required. researchgate.net For instance, in the electronics industry, Ce(IV) is used in etching solutions for chromium in the manufacturing of thin-film transistors for liquid-crystal displays (TFT-LCDs). nih.gov Studies have demonstrated the successful electro-regeneration of Ce(IV) in these spent etching solutions, with the performance depending on the anode material and operating conditions such as temperature and current density. nih.gov The process allows for the recycling of the etching solution, reducing waste and operational costs. nih.gov The kinetics of the Ce(III)/Ce(IV) redox reaction are complex and highly dependent on the supporting electrolyte, with studies in sulfuric acid revealing a two-step charge-transfer mechanism. nih.gov

Table 2: Anode Performance in Electrochemical Ce(IV) Regeneration

Anode Material Relative Ce(IV) Yield Relative Current Efficiency
Boron-Doped Diamond (BDD) Highest Highest
Platinum (Pt) Intermediate Intermediate
Dimensional Stable Anode (DSA) Lowest Lowest

Source: Adapted from research on Ce(IV) regeneration in spent Cr-etching solutions. nih.gov

Integration of Hexanitratocerate(IV) in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. tandfonline.com These reactions are advantageous due to their high atom economy, reduced reaction times, and environmental friendliness. acs.org Hexanitratocerate(IV), often as ceric ammonium nitrate (CAN), has proven to be an effective catalyst for a wide range of MCRs. tandfonline.com

CAN's utility in MCRs stems from its ability to act as a versatile promoter, often requiring only catalytic amounts. acs.org It has been successfully employed in the one-pot synthesis of various functionalized heterocyclic compounds. For example, a highly atom-economic, four-component condensation of a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine is catalyzed by CAN to produce functionalized tetrahydropyridines, which are of pharmacological interest. acs.orgnih.gov Similarly, CAN catalyzes the synthesis of fully substituted indeno[1,2-b]pyridines and bis(6-aminouracil-5-yl)methanes under mild, eco-friendly conditions. researchgate.netrsc.org

The use of CAN in MCRs aligns with the principles of green chemistry, as it often allows for solvent-free conditions or the use of aqueous media, requires only small amounts of the non-toxic and easy-to-handle catalyst, and generally leads to high yields. tandfonline.comrsc.org

Use of Hexanitratocerate(IV) in Polymer Chemistry for Initiating Polymerization

Hexanitratocerate(IV) is a widely used redox initiator for radical polymerization, particularly for graft copolymerization onto various substrates. wisdomlib.orgdiva-portal.org Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps, and CAN is effective at creating the initial radical active center. wikipedia.org The process typically involves the Ce(IV) ion oxidizing a functional group (often a hydroxyl group) on the substrate backbone, creating a radical that can then initiate the polymerization of a monomer.

This method has been extensively applied to natural polymers like cellulose (B213188) and chitosan. diva-portal.orgrsc.orgnih.gov For instance, CAN in the presence of nitric acid is an efficient initiator for the graft copolymerization of ethyl acrylate (B77674) onto cellulose. nih.gov The Ce(IV) ion interacts with the cellulose, generating a radical on the polymer backbone, which then initiates the grafting of poly(ethyl acrylate) chains. nih.gov This modification can impart new properties to the original polymer. rsc.org

Recent research has focused on developing more environmentally friendly initiation systems. An acid-free polymer grafting method initiated by CAN for carboxylated cellulose nanocrystals has been reported, which overcomes the environmental issues associated with the strong acidic conditions typically required to prevent CAN hydrolysis. rsc.org In addition to graft polymerization, cerium(IV) complexes have also been investigated as catalysts for the ring-opening polymerization of lactide, a key monomer for producing biodegradable polyesters. nih.gov

Table 3: Monomers Polymerized using Hexanitratocerate(IV) Initiation

Monomer Substrate Resulting Polymer Ref.
Ethyl Acrylate Cellulose Cellulose-graft-poly(ethyl acrylate) nih.gov
Acrylic Acid Pine Cone Powder Pine Cone Powder-graft-poly(acrylic acid)
Methyl Methacrylate Carboxylated Cellulose Nanocrystals CNCs-graft-poly(methyl methacrylate) rsc.org
Vinyl Acetate Chitosan Chitosan-graft-poly(vinyl acetate) diva-portal.org
Acrylonitrile Various Polyacrylonitrile chemiis.com

Hexanitratocerate(IV) in Fine Chemical Synthesis and Industrial Processes Research

The versatility of hexanitratocerate(IV) makes it a valuable reagent in both laboratory-scale fine chemical synthesis and research for industrial processes. semanticscholar.org Its applications span various sectors, including pharmaceuticals, electronics, and automotive industries. grandviewresearch.com

In fine chemical synthesis, CAN is used for a wide array of transformations, including the oxidation of alcohols, phenols, and ethers, as well as the cleavage of protecting groups. wikipedia.orgorganic-chemistry.org It is also a component in chrome etchant, which is critical in the production of photomasks and liquid crystal displays. wikipedia.orggrandviewresearch.com

The demand for CAN is driven by its role as a catalyst in numerous chemical reactions, including polymerization for plastics and synthetic materials. imarcgroup.com In the pharmaceutical sector, its catalytic properties are exploited in the synthesis of complex molecules and intermediates. grandviewresearch.com Research continues to explore its utility in developing greener and more efficient synthetic methodologies. For example, its use in aqueous or solvent-free multicomponent reactions provides an eco-friendly pathway to biologically relevant scaffolds. rsc.org The combination of its strong oxidizing power, catalytic potential, and relatively low environmental impact ensures its continued importance in chemical synthesis and industrial research. researchgate.net

Analytical Research Methodologies Involving Hexanitratocerate Iv

Spectrophotometric Determination of Analytes Using Hexanitratocerate(IV)

Spectrophotometry is a widely used analytical technique based on the principle that the absorbance of a substance is directly proportional to its concentration, as described by the Beer-Lambert Law. juniperpublishers.comnih.gov Methods involving hexanitratocerate(IV) are often indirect, relying on its strong oxidizing properties. pharmacyjournal.in In these methods, a known excess of cerium(IV) is added to the analyte. The cerium(IV) oxidizes the analyte, and in the process, is reduced to cerium(III). wikipedia.org The remaining, unreacted cerium(IV) is then quantified by reacting it with a chromogenic agent (a dye), which it oxidizes, causing a measurable change in color. nih.goviosrjournals.org The absorbance of the resulting solution is measured at a specific wavelength (λmax). ias.ac.in The concentration of the analyte is inversely proportional to the concentration of the unreacted cerium(IV).

This approach has been successfully applied to the determination of numerous pharmaceutical compounds. The selection of the chromogenic dye and the reaction conditions are optimized to ensure sensitivity, accuracy, and stability. pharmacyjournal.in For instance, o-phenylenediamine (B120857) produces a stable orange-red color with cerium(IV), which can be measured at 470 nm. ias.ac.in Similarly, reagents like amaranth, methylene (B1212753) blue, and indigo (B80030) carmine (B74029) are used to react with the residual Ce(IV), with the resulting absorbance measured at their respective λmax values. pharmacyjournal.in

The versatility of this method is demonstrated by its application to various drug classes, including antipsychotics, antituberculous drugs, and antibiotics. pharmacyjournal.inasianpubs.orgzenodo.org The key advantage lies in its simplicity, cost-effectiveness, and applicability in laboratories that may not have access to more complex instrumentation like HPLC. nih.gov

Table 1: Examples of Analytes Determined by Indirect Spectrophotometry Using Hexanitratocerate(IV)

AnalyteChromogenic Reagentλmax (nm)Beer's Law Range (μg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
AripiprazoleMethylene Blue6640.2–4.09.616 × 10⁴ pharmacyjournal.in
AripiprazoleAmaranth5200.5–6.03.377 × 10⁴ pharmacyjournal.in
AripiprazoleIndigo Carmine6100.2–5.05.504 × 10⁴ pharmacyjournal.in
AripiprazoleMethyl Orange5100.5–8.03.747 × 10⁴ pharmacyjournal.in
Ethionamideo-Dianisidine4700.5–5.02.66 × 10⁴ nih.gov
Ketotifen Fumaratep-Dimethylaminobenzaldehyde4600.4–8.04.0 × 10⁴ nih.gov
Ketotifen Fumarateo-Dianisidine4700.4–10.03.7 × 10⁴ nih.gov
DarifenacinAmaranth5231.4–7.0- iosrjournals.org

Electrochemical Detection Methods for Hexanitratocerate(IV) and its Reaction Products

Electrochemical methods offer sensitive and selective means for analyzing redox-active species like the Ce(IV)/Ce(III) couple. Techniques such as cyclic voltammetry (CV) are used to study the electrochemical behavior of cerium complexes. researchgate.net The reduction of Ce(IV) to Ce(III) is a one-electron process that can be monitored electrochemically. wikipedia.org The presence of complexing ligands such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can influence the redox potential and electron transfer kinetics of the Ce(IV)/Ce(III) system. researchgate.net

Chromatographic Separation Techniques for Hexanitratocerate(IV) Complexes

Chromatographic techniques are powerful tools for separating components of a mixture. The separation of cerium(IV), often in the form of its hexanitratocerate(IV) complex, from other metal ions is crucial in various analytical and industrial processes. Anion exchange chromatography is a particularly effective method for this purpose. acs.org

The principle behind this separation lies in the formation of the stable, anionic hexanitratocerate(IV) complex, [Ce(NO₃)₆]²⁻, in nitric acid solutions. acs.org This anionic complex can be selectively retained by an anion exchange resin, while cationic species, such as trivalent lanthanides (Ln³⁺) and thorium(IV) (Th⁴⁺) under certain conditions, are not retained and pass through the column. acs.org This difference in affinity allows for the effective separation of cerium(IV) from other elements commonly found alongside it. nih.gov The retained cerium complex can subsequently be eluted from the column by changing the mobile phase, for example, by using water or a reducing agent that converts Ce(IV) to the non-complexed Ce(III). acs.org Specialized extraction chromatography resins, such as TRU and UTEVA resins, have also been employed for the selective isolation of cerium and thorium from complex matrices like soil and water samples. nih.gov

Application of Hexanitratocerate(IV) as a Derivatization Agent in Analytical Chemistry

Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique, such as enhancing detectability in chromatography. libretexts.org While not a traditional derivatizing agent that attaches a specific chromophoric or fluorophoric tag, hexanitratocerate(IV) can be used as an oxidative reagent to transform an analyte into a more easily detectable species.

This application is particularly useful in organic synthesis and analysis for the cleavage of protecting groups. For example, ceric ammonium (B1175870) nitrate (B79036) is widely used to remove para-methoxybenzyl (PMB) ethers, which are common protecting groups for alcohols. wikipedia.org The oxidation reaction cleaves the ether, releasing the original alcohol and converting the PMB group into para-methoxybenzaldehyde. wikipedia.org This transformation can be considered a form of derivatization for analytical purposes. If the original PMB-protected alcohol was difficult to analyze via HPLC with UV detection, its conversion to the corresponding aldehyde, which may have different chromatographic properties and UV absorbance, could facilitate its quantification. This oxidative cleavage allows for the indirect analysis of the original compound by measuring the product formed. wikipedia.org

Future Research Directions and Emerging Paradigms for Hexanitratocerate Iv Studies

Exploration of Novel Hexanitratocerate(IV) Counter-Ion Systems

A significant area of future research lies in the development of novel counter-ion systems for the hexanitratocerate(IV) anion. The traditional ammonium (B1175870) and potassium salts, while effective, have limitations in terms of solubility in various organic solvents. The exploration of alternative counter-ions, particularly those based on ionic liquids (ILs), presents a promising avenue to modulate the physical and chemical properties of the hexanitratocerate(IV) salt.

Ionic liquids are salts with melting points below 100 °C, and their cations can be tailored to afford specific properties. scispace.comnih.gov By pairing the hexanitratocerate(IV) anion with carefully designed organic cations, it is possible to create "task-specific ionic liquids" (TSILs) with enhanced solubility in a wider range of organic solvents, improved thermal stability, and potentially altered reactivity. sigmaaldrich.comresearchgate.net For instance, the use of imidazolium- or phosphonium-based cations could lead to hexanitratocerate(IV) salts that are miscible with a broader spectrum of organic substrates and reaction media. researchgate.net

Future research in this area will likely focus on the synthesis and characterization of a variety of these novel salts. Key research objectives will include the systematic investigation of how different cationic structures influence the solubility, stability, and oxidative potential of the hexanitratocerate(IV) anion. This could lead to the development of highly effective and recyclable oxidizing agents for a range of synthetic transformations.

Table 1: Comparison of Conventional and Potential Novel Counter-Ions for Hexanitratocerate(IV)

Counter-IonExampleKey CharacteristicsPotential Advantages of Novel Systems
Conventional (Inorganic)Ammonium (NH₄⁺), Potassium (K⁺)- Good water solubility
  • Limited solubility in many organic solvents
  • -
    Novel (Organic/Ionic Liquid)Imidazolium-based- Tunable solubility in organic solvents
  • Potential for enhanced thermal stability
  • - Improved performance in non-polar reaction media
  • Recyclability of the oxidizing agent
  • Phosphonium-based- High thermal stability
  • Good chemical stability
  • - Suitability for high-temperature reactions
  • Resistance to degradation under harsh conditions
  • Development of Hexanitratocerate(IV)-Based Green Oxidation Technologies

    The development of environmentally benign synthetic methods is a central theme in modern chemistry. Hexanitratocerate(IV), particularly as ceric ammonium nitrate (B79036) (CAN), has been recognized as a versatile reagent for a plethora of oxidative transformations. researchgate.net Future research will increasingly focus on harnessing its oxidative power within the framework of green chemistry.

    Key areas of investigation will include the development of catalytic systems to reduce the amount of cerium waste, the use of environmentally friendly solvents such as water or supercritical fluids, and the implementation of solvent-free reaction conditions. researchgate.netsemanticscholar.org The heterogenization of hexanitratocerate(IV) onto solid supports like silica (B1680970) gel or polymers is another promising strategy. This approach facilitates easier product purification and catalyst recycling, thereby minimizing waste generation.

    Furthermore, the potential of hexanitratocerate(IV) in photocatalytic applications is an emerging area of interest. The strong absorption of Ce(IV) complexes in the UV-visible region suggests that they could be utilized as photo-oxidants, enabling reactions to proceed under mild conditions with light as the energy source. This would represent a significant step towards more sustainable chemical processes.

    Table 2: Green Chemistry Approaches for Hexanitratocerate(IV) Oxidations

    ApproachDescriptionPotential Benefits
    Catalytic SystemsUsing sub-stoichiometric amounts of hexanitratocerate(IV) with a co-oxidant.- Reduced metal waste
  • Lower cost
  • Green SolventsPerforming reactions in water, ionic liquids, or supercritical fluids.- Reduced use of volatile organic compounds (VOCs)
  • Improved safety
  • Solvent-Free ConditionsConducting reactions by grinding or melting reactants in the absence of a solvent. researchgate.net- Elimination of solvent waste
  • Simplified workup
  • HeterogenizationImmobilizing the hexanitratocerate(IV) complex on a solid support.- Easy separation and recycling of the oxidant
  • Potential for continuous flow processes
  • PhotocatalysisUtilizing light to drive the oxidative reactions.- Mild reaction conditions
  • Use of a renewable energy source
  • Investigations into the Solid-State Reactivity of Hexanitratocerate(IV)

    While the solution-phase chemistry of hexanitratocerate(IV) is well-documented, its reactivity in the solid state is a relatively underexplored frontier. Solid-state reactions offer several advantages, including the potential for unique selectivity, reduced solvent waste, and simplified product isolation. protoxrd.com

    Future research in this domain will involve detailed investigations into the mechanisms and kinetics of solid-state transformations mediated by hexanitratocerate(IV). Techniques such as X-ray diffraction and solid-state NMR spectroscopy will be crucial for characterizing the structural changes that occur during these reactions. Understanding the role of crystal packing, defects, and surface interactions will be key to controlling the outcomes of solid-state reactions.

    A particularly interesting avenue is the use of mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate chemical reactions. The application of mechanochemical methods to hexanitratocerate(IV) chemistry could lead to the discovery of novel reaction pathways and the synthesis of new materials that are inaccessible through traditional solution-phase techniques.

    Advanced Spectroscopic and In Situ Mechanistic Studies of Hexanitratocerate(IV) Transformations

    A deeper understanding of the reaction mechanisms of hexanitratocerate(IV) is essential for the rational design of new synthetic methods. While many mechanistic proposals exist, direct observation of reactive intermediates is often challenging. The application of advanced spectroscopic techniques, particularly those capable of in situ and operando measurements, will be instrumental in elucidating the intricate details of these transformations.

    Techniques such as stopped-flow spectroscopy, time-resolved UV-visible and infrared spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy can provide valuable information on the formation and decay of transient species. nih.gov Operando spectroscopy, which involves monitoring a catalytic reaction under actual working conditions, can offer unprecedented insights into the dynamic changes of the catalyst and reacting species. tue.nlpolimi.itnih.govnih.govresearchgate.net For instance, in situ Raman and X-ray absorption spectroscopy could be used to probe the coordination environment and oxidation state of the cerium center during the course of a reaction. nih.gov

    These advanced mechanistic studies will not only confirm or refute existing hypotheses but will also likely uncover new and unexpected reaction pathways, paving the way for the development of more efficient and selective hexanitratocerate(IV)-mediated reactions.

    Computational Design of Enhanced Hexanitratocerate(IV) Analogs

    Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for the design and investigation of new chemical entities. scholarpublishing.orgchemrevlett.com In the context of hexanitratocerate(IV) chemistry, computational methods can be employed to design and screen novel analogs with enhanced properties.

    By systematically modifying the ligands around the cerium(IV) center, it is possible to computationally predict how these changes will affect the redox potential, stability, and reactivity of the complex. For example, DFT calculations could be used to explore the effects of replacing one or more of the nitrate ligands with other coordinating anions. This in silico screening approach can help to prioritize synthetic targets, thereby accelerating the discovery of new and improved hexanitratocerate(IV)-based reagents.

    Furthermore, computational studies can provide detailed insights into reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. This information is invaluable for understanding the factors that control the selectivity of a reaction and for designing catalysts with improved performance.

    Table 3: Computationally Screenable Properties for Enhanced Hexanitratocerate(IV) Analogs
    PropertyComputational MethodPotential for Enhancement
    Redox PotentialDFT, Ab initio methodsTuning the oxidizing power for specific applications.
    Ligand Exchange EnergiesDFTImproving stability or facilitating catalytic turnover.
    SolubilityMolecular Dynamics (MD) simulationsDesigning analogs with improved solubility in desired solvents.
    Absorption SpectrumTime-Dependent DFT (TD-DFT)Developing novel photocatalysts with tailored light-harvesting properties.

    Integration of Hexanitratocerate(IV) Chemistry with Machine Learning Approaches in Synthesis

    The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. nih.govresearchgate.netrsc.orgduke.edu These data-driven approaches can be used to optimize reaction conditions, predict reaction outcomes, and even suggest novel synthetic routes. In the context of hexanitratocerate(IV) chemistry, ML algorithms can be trained on large datasets of reactions to identify complex relationships between reaction parameters (e.g., substrate, solvent, temperature) and outcomes (e.g., yield, selectivity).

    Automated synthesis platforms, which combine robotics with ML algorithms, are becoming increasingly sophisticated. researchgate.netchemspeed.comnih.govnih.govyoutube.com These platforms can perform a large number of experiments in a high-throughput manner, rapidly exploring a vast reaction space to identify optimal conditions. The application of these technologies to hexanitratocerate(IV)-mediated reactions has the potential to significantly accelerate the discovery and development of new synthetic methods.

    Future research in this area will involve the development of robust ML models specifically for hexanitratocerate(IV) chemistry and their integration into automated synthesis workflows. This will not only lead to more efficient and reliable synthetic processes but may also uncover novel reactivity patterns that are not apparent from traditional, hypothesis-driven research.

    Interdisciplinary Research at the Interface of Hexanitratocerate(IV) Chemistry and Materials Science

    The chemistry of hexanitratocerate(IV) is increasingly intersecting with the field of materials science. The compound serves as a valuable precursor for the synthesis of a variety of advanced materials, including cerium oxide (CeO₂) nanoparticles and cerium-based metal-organic frameworks (MOFs). rsc.orgresearchgate.netchemistryviews.orgrsc.orgnih.govdigitellinc.com

    Cerium oxide nanoparticles have a wide range of applications in catalysis, electronics, and biomedicine. The use of hexanitratocerate(IV) as a precursor allows for the controlled synthesis of these nanoparticles with specific sizes and morphologies. rsc.orgresearchgate.net Future research will focus on developing more sophisticated synthesis methods to tailor the properties of these materials for specific applications.

    Cerium-based MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis. chemistryviews.orgrsc.orgnih.govdigitellinc.com The hexanitratocerate(IV) ion can serve as a source of Ce(IV) nodes in the construction of these frameworks. The development of new synthetic strategies to incorporate hexanitratocerate(IV) into novel MOF architectures is a promising area of research that could lead to materials with unique and valuable properties.

    This interdisciplinary research, which bridges the gap between molecular chemistry and materials science, is expected to yield a new generation of functional materials with a wide range of applications.

    Photocatalytic Activation and Energy Conversion Applications of Hexanitratocerate(IV)

    The hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, typically utilized as its ammonium salt, ceric ammonium nitrate (CAN), is a potent single-electron oxidant that has garnered significant attention for its applications in photocatalysis. acs.org Its photochemical properties are centered around a ligand-to-metal charge transfer (LMCT) mechanism, which upon photoexcitation, leads to the generation of highly reactive radical species. This characteristic underpins its emerging roles in energy conversion and environmental remediation.

    Upon absorption of light, typically in the UV-visible region, an electron is transferred from a nitrate ligand to the Ce(IV) metal center. This process results in the reduction of cerium to Ce(III) and the concomitant generation of a nitrate radical (NO₃•). This primary photochemical event is the cornerstone of the photocatalytic activity of hexanitratocerate(IV). The generation of these highly oxidizing radicals in solution initiates a cascade of chemical reactions that can be harnessed for various applications.

    Furthermore, the strong oxidizing power of the photogenerated nitrate radicals makes hexanitratocerate(IV) a candidate for the degradation of organic pollutants. This application is a form of energy conversion where light energy is used to break down complex organic molecules into simpler, less harmful substances. Research has demonstrated the efficacy of CAN in the oxidative degradation of various dyes. For example, the degradation of Reactive Blue 171 and Reactive Red 31 has been successfully achieved using CAN. The process involves the attack of the photogenerated radicals on the chromophoric groups of the dye molecules, leading to their decolorization and partial mineralization. The efficiency of this degradation is influenced by factors such as pH, the concentration of the dye, and the amount of hexanitratocerate(IV) used.

    The table below summarizes the research findings on the photocatalytic degradation of organic dyes using hexanitratocerate(IV).

    Organic PollutantReaction ConditionsDegradation EfficiencyKinetic ModelActivation Energy (kJ/mol)
    Reactive Blue 171pH 6.5, 0.19 mM CAN, 50 mg/L dye93.1% decolorizationPseudo-first-order33.8
    Reactive Red 31-~99% color removal, ~92% COD removal--

    Q & A

    Basic Research Questions

    Q. What experimental methodologies are recommended for quantifying formaldehyde using hexanitratocerate(IV) in phenolic resins?

    • Methodology : React the sample with excess hexanitratocerate(IV) in acetic acid medium for 2 minutes on a water bath. Titrate unreacted Ce(IV) with Fe(II) using ferroin as an indicator. Calculate formaldehyde content from the difference between sample and blank titrations. This approach avoids advanced instrumentation and ensures stability of the Ce(IV) reagent under diverse storage conditions .
    • Key considerations : Maintain standardized reaction times and reagent concentrations to minimize variability.

    Q. How does the stability of ammonium hexanitratocerate(IV) in glacial acetic acid impact its utility as an oxidizing agent?

    • Methodology : Decomposition kinetics can be studied via controlled temperature experiments (e.g., 25–60°C) in glacial acetic acid. Monitor Ce(IV) concentration over time using UV-Vis spectroscopy at 320 nm. Compare degradation rates to assess reagent shelf life under different storage conditions .
    • Key considerations : Pre-filter solutions to remove particulates that may accelerate decomposition.

    Q. What structural characteristics of the hexanitratocerate(IV) anion influence its redox behavior?

    • Methodology : Analyze the coordination geometry using single-crystal X-ray diffraction (SCXRD). The anion [Ce(NO₃)₆]²⁻ exhibits a 12-coordinate cerium center with bidentate nitrate ligands, forming a pseudo-octahedral symmetry. This structure enhances oxidative capacity by stabilizing Ce(IV) during electron transfer .
    • Key considerations : Compare experimental bond lengths (Ce–O ≈ 2.5 Å) with computational models to validate structural hypotheses.

    Advanced Research Questions

    Q. How can conflicting reports on the oxidative efficiency of hexanitratocerate(IV) in drug analysis be resolved?

    • Methodology : Conduct comparative studies using standardized titration protocols (e.g., acetazolamide or furosemide as substrates). Evaluate variables like reaction pH (3.5–5.5), temperature (20–40°C), and interference from excipients (e.g., starch, lactose). Validate precision via percentage recovery experiments (e.g., 98–102% recovery in spiked samples) .
    • Key considerations : Use high-purity Ce(IV) reagents and validate batch-to-batch consistency.

    Q. What mechanistic insights explain the decomposition pathways of hexanitratocerate(IV) in non-aqueous solvents?

    • Methodology : Employ kinetic isotope effects (KIEs) and radical trapping agents (e.g., TEMPO) to identify intermediates. For example, in glacial acetic acid, decomposition may proceed via nitrate ligand dissociation, forming Ce(III) species and NO₃⁻. Monitor using EPR spectroscopy to detect radical intermediates .
    • Key considerations : Control solvent purity to avoid side reactions with trace water or impurities.

    Q. How can hexanitratocerate(IV) be selectively recovered from mixed-metal solutions in HNO₃-based systems?

    • Methodology : Utilize aqueous biphasic systems (ABS) with hydrophobic ionic liquids (e.g., N4444⁺). Adjust HNO₃ concentration to induce phase separation, selectively partitioning Ce(IV) into the ionic liquid phase. Confirm recovery efficiency via ICP-OES and SCXRD analysis of crystallized [Ce(NO₃)₆]²⁻ complexes .
    • Key considerations : Optimize HNO₃ molarity (e.g., 6–8 M) to balance metal selectivity and phase stability.

    Q. What spectroscopic techniques are most effective for probing the electronic structure of hexanitratocerate(IV) in solution?

    • Methodology : Combine UV-Vis (charge-transfer transitions at 250–400 nm), Raman (Ce–O–N vibrational modes at 750–850 cm⁻¹), and XANES (Ce L₃-edge absorption) to correlate electronic transitions with coordination geometry. Compare with DFT calculations to assign spectral features .
    • Key considerations : Use inert atmosphere cells to prevent Ce(IV) reduction during analysis.

    Data Contradiction Analysis Framework

    • Example : Discrepancies in oxidation rates between studies may arise from differences in reagent purity, solvent dielectric constants, or competing side reactions. Resolve by:
      • Replicating experiments under identical conditions.
      • Cross-validating with alternative analytical methods (e.g., HPLC vs. titration).
      • Reporting detailed metadata (e.g., reagent lot numbers, ambient humidity) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    hexanitratocerate(IV)
    Reactant of Route 2
    hexanitratocerate(IV)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.